molecular formula C10H13N5 B2499401 DHFR-IN-19 CAS No. 41927-06-4

DHFR-IN-19

Katalognummer: B2499401
CAS-Nummer: 41927-06-4
Molekulargewicht: 203.249
InChI-Schlüssel: ITKFRENCGKAVOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DHFR-IN-19 is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-5-3-7-8(4-6(5)2)14-10(13-7)15-9(11)12/h3-4H,1-2H3,(H5,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKFRENCGKAVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Mechanism of Dihydrofolate Reductase (DHFR) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: While a specific compound designated "DHFR-IN-19" is not documented in publicly available scientific literature, this guide provides an in-depth overview of the mechanism of action for inhibitors of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a key target in chemotherapy. This document details the biochemical and cellular impact of DHFR inhibition, presents quantitative data for representative inhibitors, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

The Role of Dihydrofolate Reductase in Cellular Metabolism

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that plays a central role in the synthesis of purines, thymidylic acid, and several amino acids.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[3][4] THF and its derivatives are essential one-carbon donors in various metabolic pathways, including the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[4][5]

Inhibition of DHFR leads to a depletion of the intracellular pool of THF.[1] This, in turn, disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[1][2]

General Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are typically structural analogs of folic acid that competitively bind to the active site of the DHFR enzyme.[1][6] This binding prevents the natural substrate, DHF, from accessing the active site, thereby blocking its reduction to THF. The high affinity of many inhibitors for DHFR makes this inhibition potent and effective.[7]

The consequences of DHFR inhibition extend beyond the direct depletion of THF. The accumulation of DHF and the disruption of downstream metabolic pathways contribute to the overall cytotoxic effects of these compounds.

Quantitative Data for Representative DHFR Inhibitors

To illustrate the potency of DHFR inhibitors, the following table summarizes the inhibitory concentrations (IC50) for well-characterized compounds against DHFR from different species.

CompoundTarget Organism/EnzymeIC50 (nM)Reference
MethotrexateHuman DHFR0.03 - 0.12[8]
PralatrexateHuman DHFR0.01 - 0.05[8]
TrimetrexateHuman DHFR0.005 - 0.02[8]
TrimethoprimEscherichia coli DHFR1.0 - 5.0[1]
PyrimethaminePlasmodium falciparum DHFR0.5 - 2.0[1]

Experimental Protocols

In Vitro DHFR Enzyme Activity Assay

This protocol describes a common method for measuring the enzymatic activity of DHFR and assessing the potency of potential inhibitors.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • Recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test compound (potential inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing DHFR Assay Buffer, DHF, and NADPH in each well of the microplate.

  • Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., methotrexate).

  • Initiate the reaction by adding the DHFR enzyme to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at room temperature.

  • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the test compound.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay

This protocol outlines a method to evaluate the effect of DHFR inhibitors on the growth of cancer cell lines.

Principle: The viability of cells is assessed after treatment with a test compound. A common method is the use of a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plate

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Folate Metabolism and DHFR Inhibition Pathway

Folate_Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) One_Carbon_Donors One-Carbon Donors (e.g., 5,10-Methylene-THF) THF->One_Carbon_Donors NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibition Purine_Synthesis Purine Synthesis One_Carbon_Donors->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) One_Carbon_Donors->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Folate metabolism pathway and the point of DHFR inhibition.

Experimental Workflow for DHFR Inhibitor Screening

DHFR_Inhibitor_Screening Compound_Library Compound Library Primary_Screen Primary Screen: In Vitro DHFR Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay: Cellular Proliferation Assay Dose_Response->Secondary_Assay Lead_Identification Lead Identification Secondary_Assay->Lead_Identification

Caption: A typical high-throughput screening workflow for identifying DHFR inhibitors.

References

DHFR-IN-19 discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of Novel Dihydrofolate Reductase Inhibitors: A Case Study on a Potent Trimethoprim Analog

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention in cancer and infectious diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of trimethoprim (TMP) analogs as potent human DHFR (hDHFR) inhibitors. We will focus on a particularly potent compound from a recently described series, herein designated as TMP-A13, as a case study.

Discovery and Rationale

The development of this novel series of DHFR inhibitors was based on the modification of the trimethoprim scaffold. Trimethoprim is a well-known antibiotic that selectively inhibits bacterial DHFR. The core idea was to introduce an amide bond into the TMP structure, a feature characteristic of the DNA minor groove binding agent netropsin. This hybridization strategy aimed to create dual-action compounds that could both inhibit hDHFR and interact with DNA, potentially leading to enhanced anticancer activity. A series of eighteen trimethoprim analogs with amide bonds were synthesized and evaluated for their biological activity. Among them, several derivatives, including TMP-A13, were identified as the most potent inhibitors of hDHFR.

Quantitative Data

The biological activity of the synthesized trimethoprim analogs was quantified through various assays. The key data for the most potent derivatives, including TMP-A13, are summarized in the tables below.

Table 1: Human Dihydrofolate Reductase (hDHFR) Inhibition
CompoundIC50 (µM) for hDHFR
TMP-A20.99
TMP-A61.02
TMP-A13 0.89
TMP-A140.91
TMP-A160.95
Methotrexate (MTX)0.08
Trimethoprim (TMP)55.26
Table 2: DNA Binding Affinity (pBR322 plasmid)
CompoundDecrease in Fluorescence (%)
TMP-A13 49.89
TMP-A1443.85
TMP-A1741.68
TMP-A1842.99
Netropsin (NT)74.00

Experimental Protocols

Solid-Phase Synthesis of TMP-A13

The synthesis of the trimethoprim analogs was performed using a solid-phase methodology, which allows for ease of purification.

Materials:

  • 4-nitrophenyl Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Appropriate Fmoc-protected amino acids and carboxylic acids

  • Trifluoroacetic acid (TFA)

Protocol:

  • Resin Swelling: The 4-nitrophenyl Wang resin is swelled in DMF for 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed with DMF.

  • First Coupling: The first Fmoc-protected amino acid is coupled to the resin using DIC and OxymaPure® as activating agents in DMF. The reaction is monitored for completion.

  • Fmoc Deprotection: The Fmoc group is removed from the newly coupled amino acid using 20% piperidine in DMF.

  • Second Coupling: The appropriate carboxylic acid is then coupled to the free amine on the resin-bound amino acid using DIC and OxymaPure®.

  • Cleavage: The synthesized compound is cleaved from the resin using a mixture of TFA and water.

  • Purification: The crude product is purified by preparative HPLC to yield the final compound, TMP-A13.

Human DHFR Inhibition Assay

The inhibitory activity of the compounds against hDHFR was determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of DHF, NADPH, and hDHFR in assay buffer at the desired concentrations.

  • Assay Setup: To each well of the 96-well plate, add the assay buffer, hDHFR enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of DHF and NADPH.

  • Measurement: The decrease in absorbance at 340 nm is monitored kinetically over a period of time (e.g., 10-20 minutes) at a constant temperature.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance vs. time curve. The percent inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DNA Binding Assay (Ethidium Bromide Displacement)

The ability of the compounds to bind to DNA was assessed using an ethidium bromide (EtBr) displacement assay.

Materials:

  • pBR322 plasmid DNA

  • Ethidium bromide (EtBr)

  • Assay Buffer (e.g., Tris-HCl buffer)

  • Test compounds (dissolved in DMSO)

  • Fluorometer

Protocol:

  • Preparation of DNA-EtBr Complex: A solution of pBR322 plasmid DNA and EtBr is prepared in the assay buffer and incubated to allow for the formation of the fluorescent DNA-EtBr complex.

  • Fluorescence Measurement: The initial fluorescence of the DNA-EtBr complex is measured at the appropriate excitation and emission wavelengths.

  • Titration with Test Compound: Aliquots of the test compound solution are added to the DNA-EtBr complex, and the fluorescence is measured after each addition.

  • Data Analysis: The decrease in fluorescence is indicative of the displacement of EtBr from the DNA by the test compound. The percentage decrease in fluorescence is calculated for each compound concentration.

Visualizations

Folate Metabolism Pathway

Folate_Metabolism DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor TMP-A13 Inhibitor->DHFR

Caption: The role of DHFR in the folate metabolism pathway and its inhibition by TMP-A13.

Experimental Workflow for DHFR Inhibition Assay

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare DHF, NADPH, hDHFR, and Inhibitor Solutions Add_Reagents Add Buffer, hDHFR, and Inhibitor to 96-well Plate Prep_Reagents->Add_Reagents Start_Reaction Initiate Reaction with DHF and NADPH Add_Reagents->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Caption: Workflow for the spectrophotometric DHFR inhibition assay.

Conclusion

The development of novel trimethoprim analogs represents a promising strategy in the search for new anticancer agents. The case study of TMP-A13 demonstrates the successful application of a rational design approach, combining the structural features of a known DHFR inhibitor with a DNA binding motif. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of this class of compounds as potential therapeutic agents.

Early In-Vitro Evaluation of a Novel Dihydrofolate Reductase (DHFR) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in-vitro evaluation of a novel, hypothetical dihydrofolate reductase (DHFR) inhibitor, designated as Compound X. This document details the core methodologies, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction to DHFR as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway.[1][2][3] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[4][5] The disruption of this pathway inhibits DNA synthesis and cell proliferation, making DHFR a well-established target for antimicrobial and anticancer therapies.[6][7][8] However, the emergence of resistance to existing DHFR inhibitors necessitates the discovery and evaluation of novel therapeutic agents.[2]

Quantitative Evaluation of Compound X

The initial in-vitro assessment of Compound X focused on its inhibitory effect on DHFR and its antiproliferative activity against various human cancer cell lines. The results are summarized below, with Methotrexate (MTX), a well-known DHFR inhibitor, used as a reference compound.

Table 1: In-Vitro DHFR Enzymatic Inhibition
CompoundTarget EnzymeIC50 (nM)
Compound X Human DHFR 2.0
MethotrexateHuman DHFR5.0

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Table 2: In-Vitro Antiproliferative Activity (MTT Assay)
CompoundHL-60 (Leukemia) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound X 0.46 0.59 1.2 2.4
Methotrexate0.080.150.30.2

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DHFR Enzymatic Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of a compound on DHFR activity by measuring the decrease in NADPH absorbance at 340 nm.[9][10]

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)

  • Test compound (Compound X) and reference compound (Methotrexate)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DHFR enzyme solution

    • Test or reference compound at various concentrations.

    • Include controls: no inhibitor (for 100% activity) and no enzyme (for background).

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of DHF and NADPH to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[11]

  • Calculate the rate of NADPH oxidation (decrease in absorbance over time).

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HL-60, HeLa, A549, MCF-7)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (Compound X) and reference compound (Methotrexate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test and reference compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (for background).

  • Incubate the plates for 48-72 hours in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the DHFR signaling pathway and the experimental workflows.

DHFR_Signaling_Pathway DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Amino_Acid_Synthesis->DNA_Synthesis Compound_X Compound X (Novel DHFR Inhibitor) Compound_X->DHFR Inhibition

Caption: The DHFR signaling pathway and the inhibitory action of Compound X.

Experimental_Workflow In-Vitro Evaluation Workflow cluster_0 DHFR Inhibition Assay cluster_1 Cell Viability (MTT) Assay reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_setup Assay Setup in 96-well Plate reagent_prep->assay_setup reaction_measurement Kinetic Measurement (Absorbance at 340 nm) assay_setup->reaction_measurement data_analysis_dhfr Data Analysis (IC50 Calculation) reaction_measurement->data_analysis_dhfr end End Evaluation data_analysis_dhfr->end cell_seeding Cell Seeding in 96-well Plate compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_analysis_mtt Data Analysis (IC50 Calculation) absorbance_reading->data_analysis_mtt data_analysis_mtt->end start Start Evaluation cluster_0 cluster_0 start->cluster_0 cluster_1 cluster_1 start->cluster_1

Caption: Workflow for the in-vitro evaluation of a novel DHFR inhibitor.

References

DHFR-IN-19 structural analysis and binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated as "DHFR-IN-19." Consequently, a detailed technical guide regarding its structural analysis and binding affinity cannot be generated at this time.

The lack of accessible data prevents the creation of the requested in-depth analysis, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. It is possible that "this compound" is an internal development name, a compound that has not yet been disclosed in published research, or an incorrect identifier.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the nomenclature and consult internal documentation or direct sources if this is a proprietary molecule. Without a verifiable chemical structure, CAS registry number, or associated scientific publication, a meaningful analysis of its interaction with Dihydrofolate Reductase (DHFR) cannot be performed.

Should further identifying information or relevant publications for this compound become available, a comprehensive technical guide can be compiled to meet the specified requirements.

Initial Cytotoxicity Screening of a Novel Dihydrofolate Reductase Inhibitor: DHFR-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of DHFR-IN-19, a novel inhibitor of Dihydrofolate Reductase (DHFR). This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of potential therapeutic agents targeting the folate pathway.

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][4] THF and its derivatives are essential cofactors for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for cell proliferation and growth.[2][3][4] Inhibition of DHFR disrupts these processes, leading to cell death, making it an attractive target for cancer chemotherapy and antimicrobial agents.[3][4][5][6]

This compound is a novel small molecule designed to inhibit DHFR. This guide details the initial in vitro studies to assess its cytotoxic potential against various cancer cell lines.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate.[3] This leads to a depletion of the intracellular pool of THF, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately causing cell cycle arrest and apoptosis.[3][7] The general signaling pathway affected by DHFR inhibition is depicted below.

DHFR_IN_19 This compound DHFR DHFR DHFR_IN_19->DHFR Inhibits Apoptosis Apoptosis DHFR_IN_19->Apoptosis Induces THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Cell_Proliferation->Apoptosis Inhibition leads to

Caption: DHFR Inhibition Pathway.

Experimental Protocols

The initial cytotoxicity screening of this compound was performed using a panel of human cancer cell lines. The following protocols detail the methodologies used.

A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[7]

Workflow:

start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read_absorbance Read absorbance at 490 nm incubate3->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTS Assay Workflow.

Detailed Steps:

  • Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates was removed and replaced with the compound-containing medium.

  • Incubation: The plates were incubated for 72 hours.

  • MTS Addition: After the incubation period, MTS reagent was added to each well according to the manufacturer's instructions.

  • Final Incubation and Measurement: The plates were incubated for an additional 1-4 hours, and the absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) values were determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Results

The cytotoxic activity of this compound was evaluated against a panel of cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. Methotrexate, a well-known DHFR inhibitor, was used as a positive control.

Table 1: In Vitro Cytotoxicity of this compound and Methotrexate

Cell LineTissue of OriginThis compound IC50 (µM)Methotrexate IC50 (µM)
MCF-7Breast CancerPlaceholder ValuePlaceholder Value
A549Lung CancerPlaceholder ValuePlaceholder Value
HCT116Colon CancerPlaceholder ValuePlaceholder Value

Note: The IC50 values presented are placeholders and should be replaced with actual experimental data.

Discussion

The initial cytotoxicity screening provides a preliminary assessment of the anti-proliferative activity of this compound. The IC50 values indicate the potency of the compound against different cancer cell lines. A lower IC50 value signifies higher potency. The observed cytotoxicity is consistent with the proposed mechanism of action, which involves the inhibition of DHFR and subsequent disruption of essential cellular processes.

Further studies are warranted to confirm the on-target activity of this compound through enzymatic assays and to investigate its selectivity for cancer cells over normal cells. Additional in vivo studies will also be necessary to evaluate the compound's efficacy and safety profile in a more complex biological system.

Logical Relationship for Further Investigation

in_vitro_cytotoxicity In Vitro Cytotoxicity (IC50) enzymatic_assay DHFR Enzymatic Assay (Ki) in_vitro_cytotoxicity->enzymatic_assay selectivity_assay Selectivity Assay (Normal vs. Cancer Cells) in_vitro_cytotoxicity->selectivity_assay mechanism_of_action Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) in_vitro_cytotoxicity->mechanism_of_action in_vivo_efficacy In Vivo Efficacy (Xenograft Models) enzymatic_assay->in_vivo_efficacy selectivity_assay->in_vivo_efficacy mechanism_of_action->in_vivo_efficacy pharmacokinetics Pharmacokinetics (ADME) in_vivo_efficacy->pharmacokinetics toxicology Toxicology Studies in_vivo_efficacy->toxicology clinical_candidate Clinical Candidate pharmacokinetics->clinical_candidate toxicology->clinical_candidate

Caption: Drug Development Progression.

References

Exploring the Antifolate Activity of Novel Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the exploration of novel antifolate compounds. It is designed to serve as a core resource for researchers, scientists, and professionals engaged in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction to Antifolates and Their Mechanism of Action

Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways of folic acid (vitamin B9).[1][2] Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules crucial for cellular function.[3][4] By inhibiting key enzymes in the folate pathway, antifolates disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.[1][5]

The primary targets of antifolate drugs are dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS).[1][5] DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folate.[6][7] TYMS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of thymidine.[5] Novel antifolates are being developed to overcome mechanisms of resistance to existing drugs and to improve selectivity for tumor cells.[8][9]

Key Signaling Pathways

To understand the action of antifolates, it is crucial to visualize the metabolic pathways they disrupt. The following diagrams, generated using Graphviz, illustrate the folate metabolic pathway and the mechanism of action of antifolate drugs.

Folate Metabolic Pathway

Folate_Metabolic_Pathway Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate Serine Serine THF->Methylene_THF SHMT dUMP dUMP Glycine Glycine Serine->Glycine Methylene_THF->THF TYMS Purine_Synthesis Purine Synthesis Methylene_THF->Purine_Synthesis dTMP dTMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Antifolate_Mechanism cluster_pathway Folate Pathway cluster_cellular_effects Cellular Effects Antifolates Antifolate Drugs DHFR Dihydrofolate Reductase (DHFR) Antifolates->DHFR Inhibition TYMS Thymidylate Synthase (TYMS) Antifolates->TYMS Inhibition THF Tetrahydrofolate (THF) DHFR->THF dTMP dTMP TYMS->dTMP DHF Dihydrofolate (DHF) DHF->THF DHFR catalysis Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Methylene_THF->THF TYMS catalysis dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Start Compound Library HTS High-Throughput Screening (e.g., DHFR/TYMS Inhibition Assays) Start->HTS Hit_Identification Hit Identification (Potent Inhibitors) HTS->Hit_Identification Hit_Identification->Start Inactive Lead_Generation Lead Generation (Structure-Activity Relationship Studies) Hit_Identification->Lead_Generation Active In_Vitro_Profiling In Vitro Profiling (Cell Viability, Selectivity) Lead_Generation->In_Vitro_Profiling Lead_Optimization Lead Optimization (ADME/Tox Properties) In_Vitro_Profiling->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Xenograft Models) Lead_Optimization->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Preclinical_Candidate Preclinical_Candidate->Lead_Optimization Needs Improvement IND Investigational New Drug (IND) Enabling Studies Preclinical_Candidate->IND Promising End Clinical Trials IND->End

References

Unveiling the Role of DHFR Inhibitors in Purine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a crucial enzyme in the de novo synthesis of purines and thymidylate, making it a well-established target for therapeutic intervention in various diseases, including cancer and infectious diseases. This technical guide provides an in-depth overview of the mechanism of DHFR inhibition and its downstream effects on the purine synthesis pathway. While specific data on a compound designated as "DHFR-IN-19" is not publicly available, this document will utilize data from well-characterized DHFR inhibitors to illustrate the principles of targeting this essential metabolic pathway. We will delve into the quantitative data of known inhibitors, detailed experimental protocols for assessing DHFR activity, and visual representations of the involved biochemical pathways and experimental workflows.

The Critical Role of DHFR in Cellular Metabolism

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives, collectively known as folates, are essential one-carbon donors in a variety of metabolic pathways.[1][2] Crucially, these reactions are indispensable for the synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA and RNA.[1][3]

The inhibition of DHFR leads to a depletion of the intracellular pool of THF. This, in turn, disrupts the de novo purine synthesis pathway at two key steps catalyzed by glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICART), both of which require THF derivatives as cofactors. The consequence is an arrest of DNA synthesis and cell proliferation.

Quantitative Analysis of DHFR Inhibitors

Numerous compounds have been developed to target DHFR. Methotrexate is a classical and potent inhibitor of human DHFR and serves as a benchmark for novel inhibitor development. The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Below is a table summarizing the inhibitory activities of some well-known DHFR inhibitors against human DHFR.

InhibitorIC50 (nM)Ki (nM)Target OrganismReference
Methotrexate0.02 - 4.20.003 - 0.11Human[4]
Pemetrexed1.8 - 7.21.3Human[4]
Pralatrexate0.5 - 3.70.006Human[4]
Trimetrexate1.2 - 4.5-Human[4]
Aminopterin~0.1-Human[4]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source).

Experimental Protocols for Assessing DHFR Inhibition

The evaluation of DHFR inhibitors involves a series of in vitro and cell-based assays. Here, we provide a detailed methodology for a common in vitro DHFR activity assay.

In Vitro DHFR Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against purified DHFR enzyme.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified human DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound.

    • Prepare working solutions of NADPH and DHF in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compound to the sample wells.

    • Add the solvent control (e.g., DMSO) to the control wells.

    • Add the DHFR enzyme to all wells except the blank.

    • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate mixture (NADPH and DHF) to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Impact of DHFR Inhibition

Diagrams are essential for understanding the complex relationships in biochemical pathways and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

The Purine Synthesis Pathway and DHFR Inhibition

This diagram illustrates the central role of DHFR in supplying THF for the de novo purine synthesis pathway and how its inhibition disrupts this process.

Purine_Synthesis_Pathway cluster_folate Folate Metabolism cluster_purine De Novo Purine Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) THF_derivatives THF Derivatives (One-Carbon Donors) THF->THF_derivatives DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DHFR_IN This compound DHFR_IN->DHFR R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Purines Purines (DNA, RNA) AMP->Purines GMP->Purines THF_derivatives->PRPP GART, AICART

Caption: DHFR's role in the purine synthesis pathway and its inhibition.

Experimental Workflow for DHFR Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing novel DHFR inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular & In Vivo Evaluation cluster_development Lead Optimization & Preclinical Development HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Enzyme_Kinetics Enzyme Kinetics (Ki determination) Dose_Response->Enzyme_Kinetics Selectivity Selectivity Assays (e.g., vs. bacterial DHFR) Dose_Response->Selectivity Cell_Proliferation Cellular Proliferation Assays Enzyme_Kinetics->Cell_Proliferation Metabolite_Analysis Metabolite Profiling (e.g., THF levels) Cell_Proliferation->Metabolite_Analysis In_Vivo In Vivo Efficacy Models Metabolite_Analysis->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox Preclinical Preclinical Candidate Selection ADME_Tox->Preclinical

Caption: A typical workflow for DHFR inhibitor drug discovery.

Conclusion

The inhibition of DHFR remains a validated and highly effective strategy for modulating the de novo purine synthesis pathway, with significant therapeutic implications. While the specific compound "this compound" is not documented in publicly accessible scientific literature, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel DHFR inhibitor. The combination of quantitative biochemical assays, cellular studies, and a clear understanding of the underlying metabolic pathways is essential for the successful development of new therapeutics targeting this critical enzyme. Researchers and drug development professionals are encouraged to utilize these established protocols and conceptual frameworks in their pursuit of novel and effective DHFR-targeted therapies.

References

Preliminary Pharmacokinetic Properties of DHFR-IN-19: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) properties of DHFR-IN-19, a novel inhibitor of Dihydrofolate Reductase (DHFR). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of potential therapeutic candidates targeting the DHFR pathway.

Introduction to DHFR and this compound

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are fundamental for cell proliferation and DNA synthesis.[1][2][3] Consequently, DHFR has been a key target for therapeutic intervention in various diseases, including cancer and infectious diseases.[1][2] this compound is an investigational small molecule inhibitor designed to selectively target DHFR, thereby disrupting downstream cellular processes dependent on tetrahydrofolate.

Summary of In Vivo Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was evaluated in preclinical rodent models to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize the key pharmacokinetic parameters observed following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=3 per group)
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h) 0.080.5
Cmax (ng/mL) 850 ± 75450 ± 50
AUC0-t (ng·h/mL) 1200 ± 1502100 ± 200
AUC0-inf (ng·h/mL) 1250 ± 1602150 ± 220
t1/2 (h) 2.5 ± 0.33.1 ± 0.4
Cl (L/h/kg) 0.8 ± 0.1-
Vd (L/kg) 2.9 ± 0.4-
F (%) -17.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Models

All in vivo experiments were conducted using male Sprague-Dawley rats (250-300 g). Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were performed in accordance with institutional guidelines for animal care and use.

Drug Formulation and Administration

For intravenous administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 0.5 mg/mL. The formulation was administered as a bolus dose of 1 mg/kg via the tail vein.

For oral administration, this compound was suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL. The suspension was administered via oral gavage at a dose of 10 mg/kg.

Sample Collection

Blood samples (approximately 0.2 mL) were collected from the jugular vein at predose (0 h) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood samples were collected into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Plasma samples were prepared by protein precipitation with acetonitrile containing an internal standard. The supernatant was then injected onto a C18 reverse-phase HPLC column. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The lower limit of quantification (LLOQ) for this compound in plasma was 1 ng/mL.

Visualizations

DHFR Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and its impact on nucleotide synthesis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis DHFR->THF NADP NADP+ DHFR->NADP DHFR_IN_19 This compound DHFR_IN_19->DHFR Inhibition NADPH NADPH NADPH->DHFR Serine Serine Serine->MethyleneTHF Glycine Glycine MethyleneTHF->THF MethyleneTHF->Glycine Thymidylate_Synthase Thymidylate Synthase MethyleneTHF->Thymidylate_Synthase dUMP dUMP dUMP->Thymidylate_Synthase dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Thymidylate_Synthase->DHF Thymidylate_Synthase->dTMP

Caption: The role of DHFR in folate metabolism and nucleotide synthesis.

Experimental Workflow for Pharmacokinetic Study

The diagram below outlines the key steps in the in vivo pharmacokinetic evaluation of this compound.

PK_Workflow start Start animal_model Animal Model Selection (Sprague-Dawley Rats) start->animal_model formulation Drug Formulation (IV and PO) animal_model->formulation administration Drug Administration formulation->administration sampling Blood Sample Collection (Time Course) administration->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

References

Methodological & Application

Application Notes and Protocols for DHFR-IN-19 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DHFR-IN-19, a selective inhibitor of dihydrofolate reductase (DHFR), in cell culture experiments. The following protocols and data are intended to facilitate research into the cellular effects of this compound.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] The inhibition of DHFR disrupts DNA synthesis and repair, making it a key target in cancer therapy.[2][3] this compound has been identified as a selective inhibitor of Trypanosoma brucei DHFR (TbDHFR), the causative agent of African trypanosomiasis.[4] While its activity against mammalian cells is not extensively characterized, this document provides a framework for its investigation in cancer cell culture models.

Compound Information

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Compound Name This compound (Compound 2g)[4]
CAS Number 41927-06-4[4]
Molecular Formula C₁₀H₁₃N₅[4]
Molecular Weight 203.24 g/mol [4]
Known Activity Selective inhibitor of Trypanosoma brucei DHFR (TbDHFR)[4]
Ki (TbDHFR) 9 nM[4]
EC₅₀ (T. brucei) 14.5 µM[4]

Signaling Pathway

DHFR plays a central role in the one-carbon metabolism pathway, which is crucial for nucleotide biosynthesis. Inhibition of DHFR by compounds like this compound is expected to disrupt this pathway, leading to cell cycle arrest and potentially apoptosis in rapidly dividing cells.

DHFR_Pathway cluster_2 DNA Synthesis & Cell Proliferation Folate Folate DHF DHF Folate->DHF Various Enzymes THF THF DHF->THF DHFR THF->DHF from TS reaction 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT1/2 dTMP dTMP 5,10-methylene-THF->dTMP Thymidylate Synthase (TS) DNA Synthesis DNA Synthesis dTMP->DNA Synthesis dUMP dUMP dUMP->dTMP Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation DHFR_IN_19 This compound DHFR_IN_19->DHF Inhibits

Caption: The role of DHFR in the folate metabolism and nucleotide synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for evaluating the effects of this compound in mammalian cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of Stock Solutions
  • Solvent Selection : this compound is likely soluble in dimethyl sulfoxide (DMSO).[5] It is crucial to use high-purity, sterile DMSO for cell culture applications.

  • Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM, to minimize the final concentration of DMSO in the cell culture medium. High concentrations of DMSO can be toxic to cells.[5][6][7][8]

  • Calculation for 10 mM Stock :

    • Molecular Weight of this compound = 203.24 g/mol

    • To prepare 1 ml of a 10 mM stock solution, dissolve 2.0324 mg of this compound in 1 ml of DMSO.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Viability and Cytotoxicity Assay (MTT or XTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

  • Mammalian cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or a dedicated solubilizing buffer)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) and an untreated control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/XTT Addition :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Solubilization :

    • For MTT, remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • For XTT, the formazan product is soluble, so no additional solubilization step is needed.

  • Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 48-72h D->E F Add MTT/XTT reagent E->F G Incubate for 2-4h F->G H Solubilize formazan (for MTT) G->H I Measure absorbance H->I J Calculate IC50 I->J

Caption: Workflow for determining the cytotoxicity of this compound using an MTT or XTT assay.

DHFR Enzymatic Inhibition Assay

This in vitro assay measures the direct inhibitory effect of this compound on DHFR enzyme activity. Commercial kits are available for this purpose.[9][10][11][12]

Materials:

  • Recombinant human DHFR enzyme

  • DHFR assay buffer

  • NADPH

  • Dihydrofolate (DHF) substrate

  • This compound

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation : Prepare all reagents according to the manufacturer's instructions if using a kit.

  • Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing the DHFR enzyme and varying concentrations of this compound in the assay buffer. Include a no-inhibitor control (with DMSO vehicle) and a no-enzyme control.

  • Pre-incubation : Pre-incubate the plate at the recommended temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction : Start the reaction by adding NADPH and the DHF substrate.

  • Kinetic Measurement : Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF.

  • Data Analysis :

    • Calculate the initial reaction velocity (slope of the linear portion of the absorbance vs. time curve) for each concentration.

    • Determine the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Enzyme_Assay_Workflow A Prepare reaction mixture with DHFR enzyme and this compound B Pre-incubate A->B C Add NADPH and DHF substrate B->C D Measure absorbance at 340 nm (kinetic) C->D E Calculate reaction velocities D->E F Determine % inhibition E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro DHFR enzymatic inhibition assay.

Data Presentation

As no specific data for this compound in cancer cell lines is currently available, the following tables are provided as templates for organizing experimental results.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC₅₀ (µM) after 72h exposure
e.g., A549 (Lung Carcinoma)To be determined
e.g., MCF-7 (Breast Adenocarcinoma)To be determined
e.g., HCT116 (Colon Carcinoma)To be determined

Table 2: Enzymatic Inhibition of Human DHFR by this compound

ParameterValue
IC₅₀ (nM) To be determined

Conclusion

This compound is a known inhibitor of T. brucei DHFR. The protocols outlined in these application notes provide a starting point for investigating its potential as an inhibitor of human DHFR and its anti-proliferative effects on cancer cells. It is essential to empirically determine the optimal experimental conditions and to perform thorough dose-response studies for each cell line of interest.

References

How to perform a DHFR enzyme inhibition assay with a new compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication.[1][2][3] The inhibition of DHFR leads to a depletion of the intracellular THF pool, thereby disrupting DNA synthesis and arresting cell growth. This makes DHFR a well-established and attractive therapeutic target for antimicrobial and anticancer agents.[1][2][4]

These application notes provide a comprehensive protocol for performing a DHFR enzyme inhibition assay to evaluate the inhibitory potential of a novel compound. The described method is a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reaction.[1][5]

Principle of the Assay

The DHFR enzyme catalyzes the following reaction:

Dihydrofolate (DHF) + NADPH + H⁺ → Tetrahydrofolate (THF) + NADP⁺

The enzymatic activity is monitored by measuring the rate of NADPH consumption, which results in a decrease in absorbance at 340 nm.[1][5] An effective DHFR inhibitor will slow down this reaction, leading to a reduced rate of absorbance decrease. The inhibitory activity of a new compound is quantified by comparing the rate of the reaction in the presence of the compound to the rate of an uninhibited control reaction.

Materials and Reagents

ReagentStorage
DHFR Enzyme-20°C in a solution containing glycerol
Dihydrofolate (DHF)-20°C or -80°C, protect from light
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)-20°C, protect from light
Methotrexate (MTX) - Positive Control Inhibitor-20°C, protect from light
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)4°C or -20°C
New Compound Stock SolutionDependent on compound stability, typically -20°C or -80°C
96-well UV-transparent microplatesRoom Temperature
Spectrophotometer (plate reader) capable of kinetic measurements at 340 nmRoom Temperature

Note: The stability and storage conditions of the new compound should be determined prior to the assay.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a 1X working solution of the assay buffer if a concentrated stock is provided. Allow the buffer to reach room temperature before use.[5]

  • NADPH Stock Solution: Reconstitute lyophilized NADPH with assay buffer to a final concentration of 10-20 mM. Aliquot and store at -20°C. Protect from light. On the day of the experiment, prepare a fresh working solution by diluting the stock solution in assay buffer.[1][6]

  • DHF Stock Solution: Prepare a stock solution of DHF in assay buffer containing a reducing agent like β-mercaptoethanol to prevent oxidation. Due to its limited stability, it is recommended to prepare this solution fresh on the day of the experiment.[7] Protect from light.

  • DHFR Enzyme Working Solution: Dilute the DHFR enzyme stock in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-20 minutes.[1][5] Keep the enzyme on ice at all times.

  • Methotrexate (MTX) Working Solutions: Prepare a series of dilutions of the MTX stock solution in assay buffer to be used as a positive control. This will allow for the determination of the IC50 of the control inhibitor.

  • New Compound Working Solutions: Prepare a series of dilutions of the new compound stock solution in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).[1]

Assay Procedure in a 96-Well Plate Format

The following diagram illustrates the general workflow for the DHFR inhibition assay.

DHFR_Assay_Workflow prep Reagent Preparation (Enzyme, Substrates, Compound) plate Plate Setup (Add Buffer, Enzyme, Inhibitor) prep->plate Dispense preincubate Pre-incubation (Allow inhibitor binding) plate->preincubate Incubate initiate Reaction Initiation (Add NADPH & DHF) preincubate->initiate Add measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure Read analyze Data Analysis (% Inhibition, IC50) measure->analyze Calculate

Caption: Workflow for the DHFR enzyme inhibition assay.

  • Plate Setup:

    • Background Control: Add assay buffer and all reaction components except the DHFR enzyme.

    • Enzyme Control (100% Activity): Add assay buffer, DHFR enzyme, and the same concentration of solvent used for the test compound.

    • Positive Control: Add assay buffer, DHFR enzyme, and varying concentrations of methotrexate.

    • Solvent Control: Add assay buffer, DHFR enzyme, and the highest concentration of the solvent used to dissolve the new compound. This is crucial to assess any inhibitory effect of the solvent itself.[1]

    • Test Compound: Add assay buffer, DHFR enzyme, and varying concentrations of the new compound.

  • Pre-incubation: Add the DHFR enzyme to all wells except the background control. Then add the new compound, methotrexate, or solvent to the appropriate wells. Mix gently and incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow for the binding of the inhibitor to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NADPH and DHF to all wells.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 25°C or 37°C. Measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[5][8]

The following diagram illustrates the enzymatic reaction and the point of inhibition.

DHFR_Reaction_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Inhibitor New Compound (Inhibitor) Inhibitor->DHFR Inhibition

Caption: DHFR enzymatic reaction and inhibition.

Data Presentation and Analysis

Calculation of Reaction Rates

For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

Rate (V) = (Absorbance at Time 1 - Absorbance at Time 2) / (Time 2 - Time 1)

Calculation of Percent Inhibition

The percent inhibition for each concentration of the new compound is calculated using the following formula:

% Inhibition = [(V_control - V_inhibitor) / V_control] x 100

Where:

  • V_control is the rate of the enzyme control (no inhibitor).

  • V_inhibitor is the rate of the reaction in the presence of the new compound.

Determination of IC50

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitor potency. To determine the IC50, plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

Data Summary Tables

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Raw Absorbance Data and Reaction Rates

Well TypeCompound Conc. (µM)ΔA340/min (Rate)
Enzyme Control0[Value]
Solvent ControlN/A[Value]
Positive Control (MTX)[Conc. 1][Value]
[Conc. 2][Value]
New Compound[Conc. 1][Value]
[Conc. 2][Value]

Table 2: Percent Inhibition and IC50 Values

Compound% Inhibition at [Conc. X]IC50 (µM)
Methotrexate (MTX)[Value][Value]
New Compound[Value][Value]

Conclusion

This protocol provides a robust and reliable method for assessing the inhibitory activity of a new compound against the DHFR enzyme. Accurate determination of the IC50 value is a critical first step in the characterization of a potential DHFR inhibitor and provides a basis for further preclinical development. It is essential to include appropriate controls and to ensure the linearity of the enzymatic reaction for accurate and reproducible results.

References

Application Notes: DHFR Inhibitors in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note on "DHFR-IN-19": A thorough review of available scientific literature did not yield specific information for a compound designated "this compound." Therefore, this document provides comprehensive application notes and protocols for a well-characterized and clinically relevant Dihydrofolate Reductase (DHFR) inhibitor, Methotrexate (MTX) , as a representative example for studying the effects of DHFR inhibition in cancer cell lines. The principles and methods described herein are broadly applicable to the preclinical evaluation of novel DHFR inhibitors.

Introduction to Dihydrofolate Reductase (DHFR) as a Cancer Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate (dTMP), which are the fundamental building blocks of DNA and RNA.[1][3] Rapidly proliferating cells, a hallmark of cancer, have a high demand for these precursors to support DNA replication and cell division.[3] Consequently, inhibiting DHFR leads to a depletion of the THF pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[3][4] This makes DHFR an effective and well-established therapeutic target for cancer chemotherapy.[1]

Mechanism of Action of Methotrexate (MTX)

Methotrexate is a folate analog that acts as a competitive inhibitor of DHFR.[5] It binds with high affinity to the active site of the DHFR enzyme, preventing the binding of its natural substrate, DHF.[3] This blockade halts the production of THF, leading to an intracellular deficiency of folate coenzymes. The downstream consequences include:

  • Inhibition of Thymidylate Synthesis: A critical THF derivative, N⁵,N¹⁰-methylenetetrahydrofolate, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. Depletion of this cofactor stalls dTMP production, a rate-limiting step for DNA synthesis.

  • Inhibition of Purine Synthesis: Other THF derivatives are required for two key steps in the de novo purine biosynthesis pathway.

  • Induction of Apoptosis: The resulting "thymine-less death" and disruption of DNA replication and repair trigger cell cycle arrest, primarily in the S phase, and induce apoptosis.

Data Presentation: In Vitro Efficacy of Methotrexate

The cytotoxic effects of Methotrexate have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
DaoyMedulloblastoma144 (6 days)0.095[1]
Saos-2Osteosarcoma144 (6 days)0.035[1]
HCT-116Colorectal Carcinoma122300[3][6]
HCT-116Colorectal Carcinoma24370[3][6]
HCT-116Colorectal Carcinoma48150[3][6]
A-549Lung Carcinoma48100[3][6]
HeLaCervical Cancer48Not specified[2]
MCF-7Breast Cancer48Not specified[2]

Note: IC50 values can vary significantly based on experimental conditions, such as cell density, medium composition, and assay duration.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Methotrexate (MTX) stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MTX in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of MTX (e.g., ranging from 0.001 µM to 100 µM). Include "vehicle control" wells (medium with the same concentration of MTX's solvent, e.g., DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of MTX concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with MTX at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis by Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins, such as DHFR itself (which can be upregulated in response to inhibitors) or markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • Western blotting apparatus (electrophoresis and transfer systems)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DHFR, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cell pellets in cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-DHFR) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Use a loading control like β-actin to ensure equal protein loading across lanes.

Visualizations

Folate_Metabolism_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR NADPH NADPH DHF->NADPH NADP NADP+ THF->NADP Purines Purine Synthesis THF->Purines 1-C Donor Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate 1-C Donor DHFR DHFR MTX Methotrexate (MTX) MTX->DHFR Inhibits DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA

Caption: DHFR's role in the folate metabolism pathway and its inhibition by Methotrexate (MTX).

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Lines culture Culture & Seed Cells (96-well & 6-well plates) start->culture treat Treat with DHFR Inhibitor (Dose-Response) culture->treat incubate Incubate (24-72 hours) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis Assay (Annexin V Staining) incubate->apoptosis protein Protein Analysis (Western Blot) incubate->protein ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Analyze Protein Levels protein->protein_quant end Conclusion: Evaluate Inhibitor Efficacy ic50->end apoptosis_quant->end protein_quant->end

Caption: General experimental workflow for evaluating a DHFR inhibitor in cancer cell lines.

Signaling_Pathway cluster_synthesis Nucleotide Synthesis Disruption DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR DHFR Enzyme DHFR_Inhibitor->DHFR THF_pool ↓ Tetrahydrofolate (THF) Pool DHFR->THF_pool Purine_synth ↓ Purine Synthesis THF_pool->Purine_synth Thymidylate_synth ↓ Thymidylate Synthesis THF_pool->Thymidylate_synth DNA_synth ↓ DNA Synthesis & Repair Purine_synth->DNA_synth Thymidylate_synth->DNA_synth S_phase S-Phase Arrest DNA_synth->S_phase Apoptosis Apoptosis S_phase->Apoptosis

Caption: Simplified signaling cascade following the inhibition of DHFR in cancer cells.

References

Application Notes and Protocols for In-Vivo Animal Model Experiments with DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the specific compound "DHFR-IN-19" did not yield any results in the public domain or scientific literature. Therefore, the following application notes and protocols are based on the well-characterized and widely used Dihydrofolate Reductase (DHFR) inhibitor, Methotrexate (MTX), as a representative example for researchers interested in studying the in-vivo effects of DHFR inhibition.

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[2][3] This makes DHFR a prime target for therapeutic intervention in oncology and inflammatory diseases.[1][3]

Mechanism of Action:

DHFR inhibitors, such as methotrexate, are structural analogs of folic acid and competitively bind to the active site of the DHFR enzyme.[3] This binding prevents the natural substrate, DHF, from accessing the enzyme, thereby blocking the production of THF. The resulting depletion of intracellular THF pools leads to the inhibition of purine and thymidylate synthesis, ultimately causing cell death.[2][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for Methotrexate (MTX) from in-vivo animal model studies. It is crucial to note that these values can vary significantly based on the animal model, tumor type, and experimental conditions.

ParameterAnimal ModelTumor TypeDoseEfficacyReference
Tumor Growth InhibitionRat XenograftHCT-8 Human Colon Cancer3 cycles of 3x daily doses2- to 4-fold increase of DHFR-HSV1 TK fusion protein in tumor tissue[4]
DHFR Activity IncreaseLeukemia PatientsAcute Lymphoblastic LeukemiaN/A6-fold increase in DHFR activity in blast cells[4]
DHFR Activity IncreaseCultured LymphoblastsN/A24-hour exposure12-fold increase in DHFR activity[4]

Signaling Pathways

The primary signaling pathway affected by DHFR inhibition is the folate metabolism and subsequent nucleotide synthesis pathway.

DHFR_Inhibition_Pathway cluster_cell Cell cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADPH -> NADP+ MTX This compound (e.g., Methotrexate) MTX->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Cycle Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Cycle Disruption

Caption: Inhibition of DHFR by this compound blocks the conversion of DHF to THF, disrupting nucleotide synthesis and leading to cell cycle arrest.

Experimental Protocols

In-Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the efficacy of a DHFR inhibitor in a subcutaneous tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., Nude, SCID)

  • Cancer cell line of interest (e.g., HCT-8)

  • DHFR inhibitor (e.g., Methotrexate)

  • Vehicle control (e.g., sterile saline, PBS)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or saline at a concentration of 1x10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-150 mm^3, randomize the animals into treatment and control groups.

  • Drug Administration:

    • Prepare the DHFR inhibitor and vehicle control solutions.

    • Administer the treatment or vehicle to the respective groups via the desired route (e.g., intraperitoneal, intravenous, oral gavage). The dosing schedule will be dependent on the specific inhibitor's pharmacokinetic properties. For example, a regimen could be three daily doses for three consecutive days.[4]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size or at the end of the study.

  • Tissue Collection and Analysis:

    • At the end of the study, collect tumors and other relevant tissues.

    • Tissues can be processed for histological analysis, Western blotting to assess protein levels, or other relevant molecular assays.

Pharmacokinetic (PK) Study

This protocol provides a basic framework for a pharmacokinetic study of a DHFR inhibitor in an animal model.

Materials:

  • Healthy animals (e.g., rats, mice)

  • DHFR inhibitor

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Administer a single dose of the DHFR inhibitor to the animals via the intended clinical route.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

    • Process blood to separate plasma or serum.

  • Sample Analysis:

    • Quantify the concentration of the DHFR inhibitor in the plasma/serum samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in-vivo testing of a novel DHFR inhibitor.

InVivo_Workflow cluster_preclinical Preclinical In-Vivo Evaluation A Compound Synthesis & Characterization (this compound) B In-Vitro DHFR Enzyme Assay A->B C Cell-Based Proliferation Assays B->C D Pharmacokinetic (PK) Studies in Animals C->D E Xenograft Efficacy Studies in Animals D->E F Toxicology Studies E->F G Data Analysis & Go/No-Go Decision F->G

Caption: A streamlined workflow for the in-vivo evaluation of a novel DHFR inhibitor.

References

Application Notes and Protocols for Measuring DHFR-IN-19 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHFR-IN-19 is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[2] this compound, also identified as compound 2g, has demonstrated significant inhibitory activity against the DHFR of Trypanosoma brucei (TbDHFR), the causative agent of Human African Trypanosomiasis.

These application notes provide a comprehensive overview of the techniques available to measure the efficacy of this compound, complete with detailed experimental protocols and data presentation guidelines.

Data Presentation

Quantitative efficacy data for this compound and comparative compounds are summarized in the table below. This allows for a clear and direct comparison of their inhibitory activities.

CompoundTargetParameterValueReference
This compound (Compound 2g) Trypanosoma brucei DHFR (TbDHFR)Ki 9 nM
This compound (Compound 2g) Trypanosoma brucei (bloodstream form)EC50 14.5 µM
MethotrexateHuman DHFRIC500.12 ± 0.07 µM
PyrimethamineHuman DHFRIC5052 ± 35 µM

Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its subsequent impact on DNA synthesis. Inhibition of DHFR by this compound disrupts this pathway.

DHFR_Pathway DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Serine Serine THF->Serine dUMP dUMP THF->dUMP as 5,10-Methylene-THF Purine_synthesis Purine Synthesis THF->Purine_synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Glycine Glycine Serine->Glycine SHMT TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis TS->dTMP Purine_synthesis->DNA_synthesis DHFR_IN_19 This compound DHFR_IN_19->DHFR Inhibition

Caption: DHFR's role in folate metabolism and DNA synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Enzymatic Assay: Measuring TbDHFR Inhibition (Ki Determination)

This protocol is adapted from the methods used to characterize this compound (compound 2g). The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of DHF.

Experimental Workflow:

Caption: Workflow for the enzymatic determination of Ki.

Materials:

  • Recombinant Trypanosoma brucei DHFR (TbDHFR)

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare stock solutions of DHF and NADPH in the assay buffer. Note that DHF is light-sensitive.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 2 µL of each this compound dilution. Include wells with DMSO only as a vehicle control.

    • Add 178 µL of a solution containing TbDHFR enzyme in assay buffer to each well.

    • Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a DHF and NADPH mixture to each well. Final concentrations should be in the range of the Km for each substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the V₀ against the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Cell-Based Assay: Measuring Anti-trypanosomal Activity (EC50 Determination)

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against the bloodstream form of Trypanosoma brucei.

Materials:

  • Trypanosoma brucei bloodstream form cell line

  • Complete HMI-9 medium

  • This compound

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • 96-well flat-bottom microplates

  • Humidified incubator at 37°C with 5% CO₂

  • Microplate fluorometer

Procedure:

  • Cell Culture:

    • Maintain T. brucei bloodstream forms in complete HMI-9 medium in a humidified incubator.

  • Assay Setup:

    • Prepare a serial dilution of this compound in the culture medium.

    • Seed the 96-well plates with T. brucei cells at a density of 2 x 10⁴ cells/mL in a final volume of 100 µL per well.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and cells with vehicle (DMSO) as a negative control.

  • Incubation:

    • Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Viability Measurement:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, which is an indicator of target engagement and stabilization.

Experimental Workflow:

Caption: Workflow for a Thermal Shift Assay.

Materials:

  • Purified DHFR protein

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., PBS or a buffer optimal for protein stability)

  • Real-time PCR instrument with a thermal melting curve analysis module

  • qPCR plates and seals

Procedure:

  • Reagent Preparation:

    • Dilute the purified DHFR protein to a final concentration of 2 µM in the assay buffer.

    • Prepare a serial dilution of this compound.

    • Dilute the SYPRO Orange dye to 200x in the assay buffer.

  • Assay Setup (on ice):

    • In each well of a qPCR plate, combine the DHFR protein, this compound dilution (or vehicle control), and the diluted SYPRO Orange dye. A typical final volume is 20-25 µL.

    • Seal the plate securely.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal melting protocol:

      • Initial hold: 25°C for 2 minutes.

      • Ramp: Increase the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the melting curve, which can be determined from the peak of the first derivative of the curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound. A positive ΔTm indicates ligand-induced stabilization.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound efficacy. The combination of enzymatic, cell-based, and biophysical assays will enable researchers to thoroughly characterize the inhibitory properties of this compound and guide further drug development efforts.

References

Application Notes and Protocols: DHFR-IN-19 as a Tool for Studying Folate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of folate metabolism is critical for understanding numerous physiological and pathological processes, including nucleotide biosynthesis, amino acid metabolism, and methylation reactions. Dihydrofolate reductase (DHFR) is a pivotal enzyme in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for a multitude of enzymatic reactions.[1][2][3]

The term "DHFR-IN-19" is not associated with a specific, publicly documented chemical inhibitor in the scientific literature as of the latest searches. It is possible that this refers to a novel or proprietary compound. However, the search results frequently highlight the significance of a 19-base pair (bp) deletion polymorphism in the intron-1 of the DHFR gene. This genetic variation has been studied as a tool to understand the impact of altered DHFR function on folate metabolism and disease susceptibility.[2][4][5]

These application notes will address both possibilities:

  • The DHFR 19-bp Deletion Polymorphism as a genetic tool to study folate metabolism.

  • A general framework for characterizing a novel hypothetical DHFR inhibitor , which we will refer to as this compound, as a chemical tool for studying folate metabolism.

Part 1: The DHFR 19-bp Deletion Polymorphism as a Tool for Studying Folate Metabolism

The 19-bp deletion polymorphism in the DHFR gene (rs70991108) is a functional genetic variant that may influence DHFR expression and/or protein stability, thereby affecting an individual's capacity to process folic acid.[4] This makes it a valuable tool for investigating the role of DHFR in health and disease.

Data Presentation: Impact of DHFR 19-bp Deletion on Folate Metabolism

The following table summarizes the reported effects of the DHFR 19-bp deletion polymorphism on various biomarkers of folate metabolism.

BiomarkerGenotype Effect (del/del vs. ins/ins)Condition/ContextReference
Red Blood Cell (RBC) Folate Lower RBC folateLow folic acid intake (<250 µg/d)[4]
Unmetabolized Folic Acid (UMFA) in Plasma Increased prevalence of high UMFAHigh folic acid intake (≥500 µg/d)[4]
Plasma Homocysteine (tHcy) No significant effectGeneral population study[4]
Plasma Folate Higher plasma folateIn some study populations (e.g., Irish women)[4]
Experimental Protocols

This protocol describes the process of identifying the 19-bp insertion (ins) or deletion (del) alleles in genomic DNA samples.

1. DNA Extraction:

  • Extract genomic DNA from whole blood, saliva, or tissue samples using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.

2. Polymerase Chain Reaction (PCR):

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers flanking the polymorphic region.
  • Forward Primer: 5'-ATTTTGGGCAGTTTCTCCAG-3'
  • Reverse Primer: 5'-GACAGAAAGGGGAATCTAGG-3'
  • Add 50-100 ng of genomic DNA to the master mix.
  • Perform PCR with the following cycling conditions:
  • Initial denaturation: 95°C for 5 minutes.
  • 35 cycles of:
  • Denaturation: 95°C for 30 seconds.
  • Annealing: 58°C for 30 seconds.
  • Extension: 72°C for 30 seconds.
  • Final extension: 72°C for 5 minutes.

3. Gel Electrophoresis:

  • Prepare a 3% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
  • Load the PCR products onto the gel alongside a DNA ladder.
  • Run the gel at 100V for 45-60 minutes.
  • Visualize the DNA bands under UV light.
  • Expected Results:
  • ins/ins (Wild-type): A single band at ~169 bp.
  • del/del (Homozygous deletion): A single band at ~150 bp.
  • ins/del (Heterozygous): Two bands at ~169 bp and ~150 bp.

This protocol outlines the measurement of key biomarkers to assess the functional consequences of the DHFR polymorphism.

1. Sample Collection and Preparation:

  • Collect fasting blood samples in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
  • For RBC folate, a whole blood sample is required.
  • Process the blood to separate plasma, serum, and red blood cells according to standard laboratory procedures.
  • Store samples at -80°C until analysis.

2. Measurement of Biomarkers:

  • Serum/Plasma Folate and RBC Folate:
  • Use a competitive immunoassay with a folate binding protein (commercially available kits, e.g., from Roche, Abbott).
  • Follow the manufacturer's instructions for the assay.
  • Plasma Total Homocysteine (tHcy):
  • Use high-performance liquid chromatography (HPLC) with fluorescence detection or an immunoassay.
  • For HPLC, derivatize homocysteine with a fluorescent tag before analysis.
  • Unmetabolized Folic Acid (UMFA):
  • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for accurate quantification.

Visualization of Folate Metabolism Pathway

Folate_Metabolism Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR (slow step) THF Tetrahydrofolate (THF) DHF->THF DHFR (fast step) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism Methylation Methylation Cycle (SAM) THF->Methylation DHFR DHFR DHFR_IN_19 DHFR 19-bp Deletion (Potential Impact) DHFR_IN_19->DHFR Alters function/ expression

Caption: Role of DHFR in the folate metabolism pathway.

Part 2: Characterization of a Novel DHFR Inhibitor (this compound)

This section provides a general framework for the initial characterization of a novel, hypothetical small molecule inhibitor of DHFR, termed this compound.

Data Presentation: Inhibitory Activity of this compound

The following table structure should be used to summarize the quantitative data obtained from the experimental protocols.

CompoundTargetAssay TypeIC₅₀ (nM)Cell LineGI₅₀ (µM)
This compound Human DHFREnzymaticValueA549Value
Methotrexate Human DHFREnzymaticValueA549Value
This compound Human DHFREnzymaticValueMCF-7Value
Methotrexate Human DHFREnzymaticValueMCF-7Value

(Note: IC₅₀ is the half-maximal inhibitory concentration in an enzymatic assay. GI₅₀ is the half-maximal growth inhibition in a cell-based assay. Methotrexate is included as a positive control.)

Experimental Protocols

This protocol measures the direct inhibitory effect of this compound on recombinant human DHFR enzyme activity.

1. Principle:

  • DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The activity can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.[6][7] An inhibitor will slow down this rate of decrease.

2. Reagents and Materials:

  • Recombinant human DHFR enzyme.
  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).
  • Dihydrofolate (DHF) substrate.
  • NADPH cofactor.
  • This compound and Methotrexate (positive control) dissolved in DMSO.
  • 96-well UV-transparent microplate.
  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

3. Assay Procedure:

  • Prepare serial dilutions of this compound and methotrexate in DHFR Assay Buffer.
  • In a 96-well plate, add:
  • DHFR Assay Buffer.
  • Diluted inhibitor (or DMSO for control).
  • Recombinant DHFR enzyme solution.
  • Incubate for 10 minutes at room temperature to allow inhibitor binding.
  • Initiate the reaction by adding a solution of DHF and NADPH.
  • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

4. Data Analysis:

  • Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
  • Normalize the rates to the DMSO control (100% activity).
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol assesses the effect of this compound on the proliferation of cancer cell lines that are sensitive to antifolates.

1. Principle:

  • Inhibition of DHFR in cells depletes the THF pool, leading to the arrest of DNA synthesis and cell proliferation.[8][9] This effect can be quantified using viability assays like the MTT or resazurin assay.

2. Reagents and Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).
  • Complete cell culture medium (e.g., DMEM with 10% FBS).
  • This compound and Methotrexate dissolved in DMSO.
  • Resazurin sodium salt solution or MTT reagent.
  • 96-well cell culture plates.
  • Microplate reader (fluorometer or spectrophotometer).

3. Assay Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
  • Prepare serial dilutions of this compound and methotrexate in cell culture medium.
  • Remove the old medium from the cells and add the medium containing the diluted compounds.
  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
  • Add the viability reagent (e.g., resazurin) to each well and incubate for another 2-4 hours.
  • Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.

4. Data Analysis:

  • Subtract the background reading from all wells.
  • Normalize the data to the DMSO-treated control cells (100% viability).
  • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ value.

Visualization of Experimental Workflow

DHFR_Inhibitor_Workflow Start Hypothetical Inhibitor (this compound) Enzyme_Assay Protocol 3: In Vitro DHFR Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Assay Protocol 4: Cell-Based Proliferation Assay Start->Cell_Assay IC50 Determine IC₅₀ Enzyme_Assay->IC50 GI50 Determine GI₅₀ Cell_Assay->GI50 Conclusion Characterize this compound as a Tool for Studying Folate Metabolism IC50->Conclusion GI50->Conclusion

Caption: Workflow for the characterization of a novel DHFR inhibitor.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with a Dihydrofolate Reductase (DHFR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2][3] The inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[1][2][4] This makes DHFR an attractive target for cancer chemotherapy.[2][3][4] DHFR inhibitors, a class of antifolate agents, competitively bind to DHFR, leading to a depletion of intracellular THF pools.[1] This application note provides a framework for analyzing the cellular effects of a novel DHFR inhibitor, DHFR-IN-19, using flow cytometry. The protocols outlined below detail methods for assessing cell cycle progression and apoptosis, two key downstream consequences of DHFR inhibition.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors exert their cytotoxic effects by interrupting the folate-dependent metabolic pathways necessary for cell proliferation. By blocking the regeneration of THF, these inhibitors cause a deficiency in the one-carbon units required for the synthesis of nucleotides.[1] This leads to an accumulation of cells in the S-phase of the cell cycle due to stalled DNA replication and can ultimately trigger programmed cell death, or apoptosis.[5]

cluster_0 Cellular Proliferation Signaling DHFR_IN_19 This compound DHFR Dihydrofolate Reductase (DHFR) DHFR_IN_19->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Precursors for Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Essential for

Caption: Signaling pathway of DHFR inhibition by this compound.

Expected Cellular Effects of this compound

Based on the known mechanism of DHFR inhibitors, treatment of actively dividing cells with this compound is expected to result in:

  • Cell Cycle Arrest: An accumulation of cells in the G1 and/or S phase of the cell cycle. Down-regulation of DHFR has been shown to induce G1 phase arrest.[6]

  • Induction of Apoptosis: An increase in the percentage of apoptotic cells, which can be quantified by methods such as Annexin V and Propidium Iodide (PI) staining.

The following sections provide detailed protocols for quantifying these effects using flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometry experiments should be summarized in clear and concise tables for easy comparison between different treatment conditions.

Table 1: Cell Cycle Distribution of Cells Treated with this compound

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Table 2: Apoptosis Analysis of Cells Treated with this compound

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Experimental Protocols

The following are detailed protocols for the analysis of cell cycle and apoptosis in cells treated with this compound.

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the preparation of cells for cell cycle analysis using propidium iodide, a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (FL2 or equivalent).

    • Collect at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution.

Start Seed Cells Treat Treat with this compound Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol utilizes the differential staining of Annexin V and PI to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.

Materials:

  • Cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V (or other fluorochrome)

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Collect the culture medium (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and then trypsinize.

    • Combine the trypsinized cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use a logarithmic scale for both the Annexin V (e.g., FL1) and PI (e.g., FL2) fluorescence channels.

    • Collect at least 10,000 events per sample.

    • Use appropriate gating to distinguish the different cell populations.

Start Seed & Treat Cells Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for apoptosis analysis using Annexin V and PI.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of the cellular effects of the DHFR inhibitor, this compound. By employing flow cytometry to analyze cell cycle distribution and apoptosis, researchers can effectively quantify the cytostatic and cytotoxic impact of this compound. The provided templates for data presentation will aid in the clear and concise reporting of findings, facilitating the evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Western Blot Analysis of DHFR Expression Following Compound Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and amino acids, making DHFR a critical component for cell proliferation and growth. Consequently, DHFR is a well-established therapeutic target, particularly in cancer chemotherapy. Compounds that inhibit DHFR, such as methotrexate, disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Monitoring the expression levels of DHFR in response to compound treatment is vital for understanding the compound's mechanism of action, identifying potential resistance mechanisms, and assessing therapeutic efficacy. Western blotting is a widely used and powerful technique to detect and quantify changes in DHFR protein expression in cell or tissue lysates. This document provides a detailed protocol for performing a Western blot to analyze DHFR expression after compound treatment, including data interpretation and troubleshooting.

Signaling Pathway of DHFR

DHFR plays a central role in providing the necessary components for DNA synthesis. Its activity is intrinsically linked to the cell cycle, with expression levels increasing at the G1/S boundary. Inhibition of DHFR can lead to a depletion of tetrahydrofolate, which in turn affects the synthesis of purines and thymidylate. This disruption can activate various downstream signaling pathways, including those involved in cell cycle arrest and apoptosis, such as the p53 and MAPK pathways.

DHFR_Signaling_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Compound Inhibitory Compound (e.g., Methotrexate) Compound->DHFR

Caption: DHFR's role in folate metabolism and its inhibition.

Experimental Workflow

The overall workflow for analyzing DHFR expression after compound treatment involves several key stages, from cell culture and treatment to data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.

Western_Blot_Workflow start Start: Cell Culture compound_treatment Compound Treatment (Varying concentrations/times) start->compound_treatment cell_lysis Cell Lysis & Protein Extraction compound_treatment->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sample_prep Sample Preparation (with Laemmli buffer) protein_quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (Anti-DHFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis Data Analysis & Quantification detection->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for DHFR Western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for cultured mammalian cells.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., MCF-7, A549), culture medium, fetal bovine serum (FBS), penicillin/streptomycin, cell culture dishes.

  • Compound: DHFR inhibitor of interest.

  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue. Pre-cast gels are recommended for consistency.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol), methanol.

  • Antibodies:

    • Primary Antibody: Anti-DHFR antibody (human DHFR has an approximate molecular weight of 21 kDa).[1]

    • Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-α-tubulin antibody.

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in TBST.

  • Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Detection: Enhanced chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, centrifuge, sonicator or homogenizer, gel electrophoresis apparatus, electroblotting system, imaging system (e.g., chemiluminescence imager).

Procedure
  • Cell Culture and Compound Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with the compound at various concentrations and for different time points. Include a vehicle-treated control group.

  • Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2] c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2] e. Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 12% or 15% polyacrylamide gel. b. Include a pre-stained protein ladder to monitor migration and estimate protein size. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: a. Equilibrate the gel, membrane (pre-activated in methanol if using PVDF), and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) and perform the transfer according to the manufacturer's protocol (e.g., wet or semi-dry transfer). A typical wet transfer is run at 100 V for 60-90 minutes.

  • Immunoblotting: a. After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[2] b. Incubate the membrane with the primary anti-DHFR antibody (diluted in blocking buffer as recommended by the manufacturer, e.g., 1:1000) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000 to 1:20,000) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.

  • Stripping and Re-probing for Loading Control (Optional): a. If necessary, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. b. After stripping, re-block the membrane and probe with the loading control antibody (e.g., anti-GAPDH) following the same immunoblotting steps.

Data Presentation and Analysis

Quantitative analysis of DHFR expression is performed by densitometry using image analysis software (e.g., ImageJ). The intensity of the DHFR band is normalized to the intensity of the corresponding loading control band.

Table 1: Quantitative Analysis of DHFR Expression
Treatment GroupCompound Conc. (µM)DHFR Band Intensity (Arbitrary Units)Loading Control (GAPDH) Intensity (Arbitrary Units)Normalized DHFR Expression (DHFR/GAPDH)Fold Change vs. Control
Vehicle Control015,23415,5000.981.00
Compound X112,18715,3500.790.81
Compound X57,61715,4200.490.50
Compound X103,04615,1000.200.20
Compound Y114,93015,6000.960.98
Compound Y514,62515,2500.960.98
Compound Y1014,31815,4000.930.95

Troubleshooting

IssuePossible CauseSolution
No Signal or Weak Signal Inactive antibodyUse a new or validated antibody; check storage conditions.
Insufficient protein loadedIncrease the amount of protein loaded per lane.[3]
Poor transferConfirm transfer with Ponceau S staining; optimize transfer time/voltage.[4]
Incorrect secondary antibodyEnsure the secondary antibody is specific for the primary antibody's host species.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA).[5]
Antibody concentration too highOptimize primary and secondary antibody concentrations by titration.[3]
Insufficient washingIncrease the number and duration of wash steps.[4]
Multiple Bands Non-specific antibody bindingDecrease primary antibody concentration; increase stringency of washes.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.
Post-translational modificationsConsult literature for known modifications of DHFR.

References

Application Notes and Protocols for High-Throughput Screening of Novel DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors against dihydrofolate reductase (DHFR), a clinically validated target for antimicrobial and anticancer therapies.

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and survival.[3] The critical role of DHFR in nucleotide biosynthesis has established it as a key target for various therapeutic agents, including the antibacterial drug trimethoprim and the anticancer drug methotrexate.[2][4] The increasing emergence of drug resistance necessitates the discovery of novel DHFR inhibitors with improved potency, selectivity, and pharmacological profiles. High-throughput screening (HTS) of large chemical libraries is a pivotal strategy in identifying new inhibitor scaffolds.[5]

Signaling Pathway

DHFR is a central enzyme in the folate metabolic pathway. Its inhibition disrupts the supply of THF, leading to the downstream inhibition of DNA synthesis and repair, ultimately causing cell death.

DHFR_Pathway cluster_folate_cycle Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction TS Thymidylate Synthase THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth Amino_Acid_Synth Amino Acid Synthesis THF->Amino_Acid_Synth NADPH NADPH NADP NADP+ NADPH->NADP DHFR Dihydrofolate Reductase (DHFR) DHFR->NADPH dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP Methylation DNA_Synth DNA Synthesis dTMP->DNA_Synth Purine_Synth->DNA_Synth Inhibitors DHFR Inhibitors (e.g., Methotrexate, Trimethoprim) Inhibitors->DHFR Inhibition

Caption: The role of DHFR in the folate metabolic pathway.

Experimental Workflow for High-Throughput Screening

The general workflow for an HTS campaign to identify novel DHFR inhibitors involves a primary screen of a large compound library, followed by secondary assays to confirm hits and eliminate false positives, and culminating in detailed characterization of confirmed inhibitors.

HTS_Workflow cluster_workflow HTS Workflow for DHFR Inhibitors Compound_Library Large Compound Library (>10,000s of compounds) Primary_Screen Primary HTS Assay (e.g., Absorbance-based) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold, e.g., 30% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screening (e.g., for assay interference) Dose_Response->Counter_Screen Confirmed_Hits Confirmed Hits Counter_Screen->Confirmed_Hits Further_Characterization Further Characterization (Mechanism of action, selectivity, etc.) Confirmed_Hits->Further_Characterization

Caption: A typical HTS workflow for identifying DHFR inhibitors.

Data Presentation

Table 1: High-Throughput Screening Campaign Summary
ParameterE. coli DHFR ScreenM. tuberculosis DHFR Screen
Compound Library Size 50,00032,000[6]
Screening Concentration Not specified10 µM[6]
Primary Hit Threshold Not specified>30% Inhibition[6]
Initial Hit Rate 0.124% (62 compounds)0.16% (52 compounds)[6]
Confirmed Hit Rate 0.024% (12 compounds)0.01% (3 compounds)[6]
Table 2: IC50 Values of Known and Novel DHFR Inhibitors
CompoundTarget DHFRIC50 (µM)Reference
MethotrexateHuman0.12 ± 0.07[3]
MethotrexateM. tuberculosis16.0 ± 3.0[7]
TrimethoprimS. pneumoniaeNot specified (Ki)[4]
PyrimethamineHuman52 ± 35[3]
Novel Quinazoline CompoundM. tuberculosis0.0224[6]
Novel Triazine AnalogsHuman0.72 - 0.99

Experimental Protocols

Protocol 1: Absorbance-Based High-Throughput Screening Assay

This protocol is a standard method for HTS of DHFR inhibitors by monitoring the decrease in NADPH absorbance at 340 nm.

Materials and Reagents:

  • Recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Methotrexate)

  • 384-well, clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Plating: Dispense test compounds and controls (DMSO for negative control, methotrexate for positive control) into the 384-well plates. The final concentration of DMSO in the assay should be kept below 1%.

  • Enzyme and Cofactor Addition: Prepare a solution of DHFR enzyme and NADPH in DHFR Assay Buffer. Add this solution to each well of the microplate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of DHF in DHFR Assay Buffer. Initiate the enzymatic reaction by adding the DHF solution to all wells.

  • Kinetic Reading: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each test compound relative to the positive and negative controls.

Protocol 2: Fluorescence-Based Coupled-Enzyme High-Throughput Screening Assay

This protocol offers a more sensitive, single-timepoint endpoint assay suitable for HTS. The remaining NADPH after the DHFR reaction is used by a second enzyme (diaphorase) to reduce a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin).

Materials and Reagents:

  • All materials from Protocol 1

  • Diaphorase

  • Resazurin

  • 384-well, black, flat-bottom microplates

  • Microplate fluorometer

Procedure:

  • Compound Plating and DHFR Reaction: Follow steps 1-4 of Protocol 1. Allow the DHFR reaction to proceed for a fixed time (e.g., 30 minutes).

  • Coupled-Enzyme Reaction: Prepare a solution containing diaphorase and resazurin in DHFR Assay Buffer. Add this solution to each well to stop the DHFR reaction and initiate the fluorescent reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

  • Data Analysis: The fluorescence signal is inversely proportional to DHFR activity. Calculate the percent inhibition for each test compound relative to the positive and negative controls.

Protocol 3: Dose-Response and IC50 Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).

Procedure:

  • Serial Dilution: Prepare serial dilutions of the hit compounds in DMSO.

  • Assay Performance: Perform either the absorbance-based or fluorescence-based assay as described above, using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[8]

Protocol 4: Counter-Screening for Assay Interference

It is crucial to perform counter-screens to eliminate false-positive hits that may arise from assay artifacts.

Procedure:

  • Interference with Coupled Enzyme: For the fluorescence-based assay, test the hit compounds for direct inhibition of the coupling enzyme (diaphorase) in the absence of DHFR.

  • Compound Auto-fluorescence/Absorbance: Measure the intrinsic fluorescence or absorbance of the hit compounds at the wavelengths used in the assay.

  • Data Analysis: Compounds that show significant activity in the counter-screens should be flagged as potential false positives and may be excluded from further consideration.

References

Application Notes and Protocols: DHFR Inhibitors in Infectious Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Dihydrofolate Reductase (DHFR) Inhibitors in Infectious Disease Research with a Focus on a Novel Selective Compound for Toxoplasma gondii.

Audience: Researchers, scientists, and drug development professionals.

Note: The specific compound "DHFR-IN-19" is not referenced in the available scientific literature. This document provides detailed application notes and protocols for a representative, potent, and selective DHFR inhibitor, referred to as Compound 3 (2-Methoxypyrimidine derivative) , for research against Toxoplasma gondii, the causative agent of toxoplasmosis.[1][2]

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4][5] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA synthesis, repair, and cellular proliferation.[3][6] This makes DHFR an attractive and extensively validated target for antimicrobial and anticancer therapies.[4][7][8] In many protozoan parasites, such as Toxoplasma gondii and Plasmodium falciparum, DHFR exists as a bifunctional enzyme with thymidylate synthase (DHFR-TS).[9][10][11] Structural differences between the active sites of pathogen and human DHFR enzymes allow for the development of selective inhibitors, which can minimize host toxicity.[6]

This document outlines the application of a novel and highly selective inhibitor of Toxoplasma gondii DHFR (TgDHFR), Compound 3, a 2-methoxypyrimidine derivative, which has demonstrated significant potency and selectivity over the human DHFR (hDHFR) enzyme.[1][2]

Mechanism of Action: DHFR Inhibition

DHFR inhibitors act as competitive antagonists of DHF at the enzyme's active site.[3][6] By blocking the production of THF, these inhibitors deplete the cellular pool of essential cofactors for thymidylate synthase, leading to the inhibition of DNA synthesis and ultimately causing "thymineless death" in rapidly proliferating cells and pathogens.[12] The synergistic use of DHFR inhibitors with sulfonamides, which block an earlier step in the folate pathway (dihydropteroate synthase), is a common therapeutic strategy.[1]

DHFR_Pathway cluster_Folate_Metabolism Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Cofactor dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA DHFR->THF Product TS->dTMP Compound3 DHFR Inhibitor (e.g., Compound 3) Compound3->DHFR Inhibition

Caption: Folate metabolism pathway and the inhibitory action of DHFR inhibitors.

Quantitative Data

The following table summarizes the in vitro potency and selectivity of Compound 3 compared to the standard-of-care drug, pyrimethamine.

CompoundTargetIC50 (nM)Selectivity Ratio (hDHFR IC50 / TgDHFR IC50)Reference
Compound 3 TgDHFR1.57 ± 0.11196[1][2]
hDHFR308 (calculated)[1][2]
Pyrimethamine (1) TgDHFR139 ± 4912[1][2]
hDHFR~1668[1][2]

Data presented as mean ± standard deviation where available.

Experimental Protocols

Recombinant DHFR Enzyme Inhibition Assay

This protocol is used to determine the in vitro potency (IC50) of test compounds against purified recombinant DHFR from T. gondii and human sources. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the conversion of DHF to THF by DHFR.[12][13]

Materials:

  • Recombinant TgDHFR and hDHFR enzymes

  • DHFR Assay Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM KCl, 10 mM β-mercaptoethanol, 1 mM EDTA

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Test compound (e.g., Compound 3) and control inhibitor (e.g., Pyrimethamine)

  • 96-well, clear, flat-bottom microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO), followed by a final dilution in DHFR Assay Buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • DHFR Assay Buffer

    • Test compound dilution (or solvent for control)

    • Recombinant DHFR enzyme (TgDHFR or hDHFR)

    • NADPH solution

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate solution to each well.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at room temperature.[15]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the reaction rates to the enzyme control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHFR_Assay_Workflow cluster_workflow DHFR Enzyme Inhibition Assay Workflow prep Prepare Serial Dilutions of Test Compound mix Prepare Reaction Mixture (Buffer, Compound, DHFR, NADPH) prep->mix incubate Incubate at RT (10-15 min) mix->incubate initiate Initiate Reaction with DHF Substrate incubate->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Data Analysis (Calculate Reaction Rates, Determine IC50) measure->analyze

Caption: Workflow for the DHFR enzyme inhibition assay.

Toxoplasma gondii Proliferation Assay (Plaque Assay)

This cell-based assay evaluates the efficacy of the test compound in inhibiting the proliferation of T. gondii in a host cell culture.

Materials:

  • Human foreskin fibroblast (HFF) cell line

  • T. gondii tachyzoites (e.g., RH strain)

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Test compound

  • Methanol

  • Crystal Violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed HFF cells into 6-well plates and grow to confluence.

  • Parasite Infection: Infect the confluent HFF monolayers with T. gondii tachyzoites.

  • Compound Treatment: After allowing the parasites to invade the host cells (approx. 2-4 hours), replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 5-7 days under standard cell culture conditions (37°C, 5% CO2) to allow for plaque formation.

  • Fixation and Staining:

    • Wash the plates with phosphate-buffered saline (PBS).

    • Fix the cells with cold methanol for 10 minutes.

    • Stain the fixed cells with Crystal Violet solution for 10 minutes.

  • Plaque Visualization and Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques (zones of host cell lysis) in each well.

  • Data Analysis: Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Applications in Infectious Disease Research

  • Primary Screening: High-throughput screening of compound libraries to identify novel DHFR inhibitors against various pathogens, including parasites (Cryptosporidium, Toxoplasma, Plasmodium), bacteria, and fungi.[16][17][18][19][20]

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.[2]

  • Mechanism of Action Studies: Elucidating the role of the folate pathway in pathogen survival and replication.[12]

  • Resistance Studies: Investigating the mechanisms of resistance to DHFR inhibitors, often involving point mutations in the dhfr gene, and developing compounds that are effective against resistant strains.[16][21]

  • Antiviral Research: Recent studies have explored the repurposing of DHFR inhibitors for viral infections, such as SARS-CoV-2, where they may exert pleiotropic effects beyond metabolic inhibition, including interference with viral entry.[22][23][24]

Conclusion

DHFR remains a highly valuable target for the development of therapeutics against a wide range of infectious diseases. The discovery of compounds like the 2-methoxypyrimidine derivative (Compound 3) highlights the potential for developing next-generation DHFR inhibitors with superior potency and selectivity, offering the promise of more effective and safer treatments for diseases like toxoplasmosis. The protocols and data presented herein provide a framework for the continued investigation and application of DHFR inhibitors in infectious disease research.

References

Troubleshooting & Optimization

Optimizing DHFR-IN-19 Concentration for In-Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in-vitro concentration of DHFR-IN-19, a selective inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and ultimately, DNA replication and cell proliferation.[1][2][3] Inhibition of DHFR can lead to cell cycle arrest and apoptosis, making it a key target in various therapeutic areas.[4]

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in-vitro experiments with this compound and other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Dihydrofolate Reductase (DHFR).[5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[2][3][6] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death.[7][8]

Q2: What is a typical starting concentration for this compound in in-vitro experiments?

A2: Specific in-vitro concentration ranges for this compound in various cell lines are not extensively published. However, its reported Ki value is 9 nM.[5] For initial experiments, it is advisable to perform a dose-response curve over a wide range of concentrations to determine the optimal concentration for your specific cell line and assay. A suggested starting range could be from 10 nM to 50 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[9] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in cell culture medium immediately before use. Ensure the final DMSO concentration in your experiments is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9]

Q4: How can I confirm that this compound is inhibiting DHFR in my cells?

A4: To confirm the on-target activity of this compound, you can perform a Western blot to assess the expression levels of downstream signaling proteins. Inhibition of DHFR is expected to affect pathways regulated by nucleotide synthesis. For instance, DHFR knockdown has been shown to reduce the phosphorylation of key signaling proteins in the MAPK (ERK1/2, SAPK/JNK, p38) and AKT pathways.[10]

Q5: What are potential off-target effects of DHFR inhibitors?

A5: While this compound is a selective inhibitor, high concentrations of any small molecule inhibitor can lead to off-target effects.[11] These unintended interactions can result in misleading experimental outcomes or cellular toxicity.[11][12] It is crucial to use the lowest effective concentration to minimize such effects and to validate findings with secondary, structurally distinct inhibitors if possible.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or weak inhibitory effect observed. Suboptimal inhibitor concentration.Perform a dose-response experiment with a wider range of this compound concentrations.[9]
Short incubation time.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.[9]
Degraded inhibitor.Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles.[9]
High cell confluence.Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect their response to inhibitors.
Significant cytotoxicity observed at expected effective concentrations. Cell line is highly sensitive to DHFR inhibition.Reduce the concentration of this compound and/or the incubation time.
Off-target effects.Lower the inhibitor concentration and confirm that the observed phenotype correlates with the inhibition of downstream targets of DHFR.[11]
Solvent toxicity.Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control in your experiments.[9]
Inconsistent results between experiments. Variation in experimental conditions.Standardize all experimental parameters, including cell seeding density, inhibitor preparation, and incubation times.
Cell line instability.Use cells from a consistent passage number and regularly check for mycoplasma contamination.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration of 50 µM. Include a vehicle control (DMSO only).[13]

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.[13]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of DHFR Pathway Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of downstream signaling proteins.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

  • Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.[13]

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.[13]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

DHFR_Signaling_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects cluster_2 Signaling Pathways Affected by DHFR Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR->THF NADPH -> NADP+ DNA_Synthesis DNA Synthesis & Replication Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation MAPK_Pathway MAPK Pathway (p-ERK, p-JNK, p-p38) Cell_Proliferation->MAPK_Pathway AKT_Pathway AKT Pathway (p-AKT) Cell_Proliferation->AKT_Pathway DHFR_IN_19 This compound DHFR_IN_19->DHFR

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_NoEffect Troubleshooting: No Effect cluster_Cytotoxicity Troubleshooting: Cytotoxicity Start Start: In-vitro Experiment with this compound Observed_Effect Is the expected inhibitory effect observed? Start->Observed_Effect No_Effect No/Weak Effect Observed_Effect->No_Effect No Cytotoxicity Is significant cytotoxicity observed? Observed_Effect->Cytotoxicity Yes Check_Concentration Increase Concentration Range No_Effect->Check_Concentration High_Cytotoxicity High Cytotoxicity Cytotoxicity->High_Cytotoxicity Yes Optimal_Concentration Optimal Concentration Identified Cytotoxicity->Optimal_Concentration No Lower_Concentration Lower Concentration/Time High_Cytotoxicity->Lower_Concentration Check_Time Increase Incubation Time Check_Concentration->Check_Time Check_Reagent Use Fresh Inhibitor Stock Check_Time->Check_Reagent Check_Reagent->Observed_Effect Check_Solvent Check DMSO Concentration Lower_Concentration->Check_Solvent Assess_Off_Target Assess Off-Target Effects Check_Solvent->Assess_Off_Target Assess_Off_Target->Cytotoxicity

Caption: A logical workflow for troubleshooting this compound concentration.

References

Technical Support Center: Troubleshooting Low Efficacy of a New DHFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low efficacy with a novel Dihydrofolate Reductase (DHFR) inhibitor in their experiments. This resource provides a structured approach to troubleshooting, from validating the experimental setup to investigating potential resistance mechanisms.

Frequently Asked Questions (FAQs)

1. My new DHFR inhibitor shows low activity in my cellular assay. Where should I start troubleshooting?

Begin by systematically verifying your experimental setup. This involves confirming the inhibitor's integrity, optimizing assay conditions, and ensuring your cellular system is appropriate. A logical workflow can help pinpoint the issue.

A Low Inhibitor Efficacy Observed B Step 1: Verify Compound Integrity & Purity A->B C Step 2: Optimize In Vitro Assay Conditions B->C D Step 3: Validate Cellular Assay Parameters C->D E Step 4: Investigate Cellular Resistance Mechanisms D->E

Caption: Initial troubleshooting workflow for low DHFR inhibitor efficacy.

2. How can I be sure the low efficacy isn't due to a problem with the inhibitor itself?

Compound integrity is a critical first check. Issues with solubility, stability, or purity can lead to artificially low efficacy.

Troubleshooting Steps:

  • Confirm Identity and Purity: Use analytical techniques like LC-MS and NMR to confirm the chemical structure and purity of your inhibitor batch.

  • Assess Solubility: Determine the inhibitor's solubility in your assay buffer. Undissolved compound will not be active. Consider using a different solvent or formulation if solubility is low. Note that some solvents like DMSO can inhibit DHFR activity at certain concentrations.

  • Evaluate Stability: Assess the inhibitor's stability under your experimental conditions (e.g., temperature, light exposure, time in solution). Degradation can lead to a loss of activity.

3. What are the key parameters to check in my in vitro enzymatic assay?

A poorly optimized enzymatic assay can give misleading results. Ensure that the assay conditions are suitable for measuring the inhibitor's activity against purified DHFR.

Key Parameters for DHFR Enzymatic Assay:

ParameterRecommendationRationale
Enzyme Concentration Use a concentration that results in a linear reaction rate over the time course of the assay.High enzyme concentrations can lead to rapid substrate depletion and a non-linear response.
Substrate (DHF) Concentration Initially, use a concentration around the Km value for DHF.This ensures the assay is sensitive to competitive inhibitors.
Cofactor (NADPH) Concentration Use a saturating concentration of NADPH.Ensures the reaction is not limited by cofactor availability.
Inhibitor Concentration Range Test a wide range of inhibitor concentrations to determine an accurate IC50 value.A narrow range may miss the true potency of the compound.
Control Compounds Always include a known DHFR inhibitor (e.g., methotrexate) as a positive control.This validates that the assay is performing as expected.

4. My inhibitor is potent in the enzymatic assay but weak in cellular assays. What could be the reason?

A discrepancy between in vitro and cellular activity often points to issues with the inhibitor's ability to reach its target within the cell.

Potential Causes for Poor Cellular Efficacy:

  • Low Cellular Permeability: The compound may not efficiently cross the cell membrane. Lipophilicity and molecular size are key factors.

  • Drug Efflux: The inhibitor could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

  • Insufficient Target Engagement: The inhibitor may not be reaching a high enough intracellular concentration to effectively inhibit DHFR.

cluster_extracellular Extracellular Space cluster_cell Cell A DHFR Inhibitor B Cell Membrane A->B Permeation D Intracellular Space B->D C Efflux Pump (e.g., P-gp) C->A D->C Efflux E Metabolism (Inactive Metabolite) D->E Metabolism F DHFR Target D->F Binding

Caption: Factors influencing intracellular inhibitor concentration.

5. Could the cells I'm using have developed resistance to my DHFR inhibitor?

Yes, resistance is a common reason for the low efficacy of antifolates.[1] Several mechanisms can lead to reduced sensitivity.

Common Mechanisms of Resistance to DHFR Inhibitors:

  • DHFR Gene Amplification: An increase in the number of copies of the DHFR gene leads to overproduction of the DHFR enzyme.[2][3] This increased target concentration requires a higher inhibitor concentration for effective inhibition.

  • DHFR Gene Mutations: Mutations in the DHFR gene can alter the inhibitor's binding site, reducing its affinity for the enzyme.[3][4]

  • Impaired Drug Transport:

    • Reduced Uptake: Decreased expression or function of influx transporters (e.g., reduced folate carrier) can limit the amount of inhibitor entering the cell.[1][4]

    • Increased Efflux: Upregulation of efflux pumps can actively remove the inhibitor from the cell.

  • Defective Polyglutamylation: Some DHFR inhibitors require the addition of glutamate residues (polyglutamylation) to be retained within the cell.[1][5] A decrease in the activity of the enzyme responsible for this process, folylpolyglutamate synthetase (FPGS), can lead to resistance.[3][4]

A DHFR Inhibitor Action G Low Inhibitor Efficacy A->G B DHFR Gene Amplification (Increased Target) B->G C DHFR Gene Mutation (Reduced Binding) C->G D Decreased Cellular Uptake D->G E Increased Drug Efflux E->G F Defective Polyglutamylation (Reduced Retention) F->G

References

Technical Support Center: Preventing Off-Target Effects of Novel DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to anticipate, identify, and mitigate off-target effects of novel dihydrofolate reductase (DHFR) inhibitors.

Troubleshooting Guides

This section offers solutions to common problems encountered during the development and evaluation of DHFR inhibitors.

Issue 1: High Cytotoxicity Observed at Effective Concentrations

High cytotoxicity at concentrations required for DHFR inhibition can indicate significant off-target effects.

  • Possible Cause 1: Off-Target Kinase Inhibition

    • Solution: Many kinase inhibitors bind to the ATP-binding pocket, which is conserved across many kinases.[1] It is crucial to assess the selectivity of your DHFR inhibitor against a panel of kinases.

      • Recommendation: Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2] If cytotoxicity persists with different chemical scaffolds targeting DHFR, the effect might be on-target.[2]

  • Possible Cause 2: Compound Precipitation

    • Solution: Poor solubility can lead to compound precipitation in cell culture media, causing non-specific toxicity.

      • Recommendation: Verify the solubility of your inhibitor in the experimental media. Ensure the use of a vehicle control to confirm that the solvent is not the source of toxicity.[2]

  • Possible Cause 3: Disruption of Other Metabolic Pathways

    • Solution: The inhibitor may be interacting with other enzymes that have binding pockets similar to DHFR.

      • Recommendation: Employ chemical proteomics to identify cellular targets of the inhibitor. This can be achieved using affinity-based probes to pull down interacting proteins.[1]

Issue 2: Inconsistent or Unexpected Experimental Results

Variability in experimental outcomes can be a sign of off-target activity or compound instability.

  • Possible Cause 1: Activation of Compensatory Signaling Pathways

    • Solution: Inhibition of DHFR can sometimes lead to the upregulation of alternative pathways to compensate for the blocked function.

      • Recommendation: Use techniques like Western blotting to investigate the activation of known compensatory signaling pathways.[2] Consider using a combination of inhibitors to block both the primary and compensatory pathways for more consistent results.[2]

  • Possible Cause 2: Inhibitor Instability

    • Solution: The inhibitor may be unstable under experimental conditions, leading to variable effective concentrations.

      • Recommendation: Assess the stability of your compound in your experimental setup (e.g., in cell culture media over the time course of the experiment).

Data Presentation: Inhibitor Selectivity Profile

The following table provides a template for summarizing key quantitative data for your novel DHFR inhibitors to allow for easy comparison of their selectivity.

InhibitorTargetOff-Target(s)IC50/Ki (nM) for TargetIC50/Ki (nM) for Off-Target(s)Selectivity Index (Off-Target IC50 / Target IC50)
Compound X DHFRKinase Y151500100
Compound Z DHFREnzyme A2550020
Your Data Here

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. DHFR Enzyme Inhibition Assay

  • Objective: To determine the in vitro potency of a novel inhibitor against purified DHFR enzyme. The assay is based on the DHFR-catalyzed reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF) using NADPH as a cofactor.[3] The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.[3][4]

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, DHFR enzyme solution, DHF substrate solution, NADPH solution, and your inhibitor stock solution. Methotrexate can be used as a positive control inhibitor.[5]

    • Assay Setup: In a 96-well plate, add the assay buffer, your inhibitor at various concentrations (or vehicle control), and the DHFR enzyme. Incubate for a pre-determined time at a controlled temperature.

    • Reaction Initiation: Add NADPH and DHF to initiate the reaction.

    • Data Acquisition: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.[5]

    • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify target engagement of the DHFR inhibitor in a cellular context.[1] This assay is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Methodology:

    • Cell Treatment: Treat cultured cells with your inhibitor or a vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures.

    • Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detection: Analyze the amount of soluble DHFR at each temperature using Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[1]

3. Cytotoxicity Assay (e.g., MTT or CCK-8)

  • Objective: To assess the effect of the inhibitor on cell viability and proliferation.[6]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of your inhibitor for a specified period (e.g., 24, 48, or 72 hours).

    • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Mandatory Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase NADP NADP+ DHFR->THF Catalyzes DHFR->NADP Inhibitor Novel DHFR Inhibitor Inhibitor->DHFR dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Caption: DHFR signaling pathway and the mechanism of its inhibition.

Off_Target_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Off-Target Profiling cluster_2 Cell-Based Validation cluster_3 Lead Optimization A Primary Screen (DHFR Inhibition Assay) B Hit Compound A->B C Kinome-wide Scan B->C D Cellular Thermal Shift Assay (CETSA) B->D E Chemical Proteomics B->E F Cytotoxicity Assays (Multiple Cell Lines) C->F D->F E->F G Phenotypic Screening F->G H Structure-Activity Relationship (SAR) Studies G->H Iterative Improvement I Structure-Guided Design H->I I->B Optimized Compound

Caption: Workflow for identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of DHFR inhibitors?

A1: While the primary target is DHFR, novel inhibitors can exhibit off-target effects by binding to other proteins. Common off-targets can include kinases, due to the conserved nature of ATP-binding pockets, and other metabolic enzymes with structurally similar substrate-binding sites.[1][7] These off-target interactions can lead to unintended biological consequences, including cytotoxicity and the activation of compensatory signaling pathways.[2]

Q2: How can I improve the selectivity of my DHFR inhibitor compound?

A2: Improving selectivity is a key aspect of drug development. Several strategies can be employed:

  • Structure-Guided Design: Obtain a co-crystal structure of your inhibitor bound to DHFR and, if possible, a key off-target. This structural information can reveal differences in the binding pockets that can be exploited to design modifications that enhance binding to DHFR while reducing affinity for the off-target.[1]

  • Modify Solvent-Exposed Regions: Synthesize analogs with modifications at positions predicted to be exposed to the solvent. These modifications are less likely to interact with conserved regions of the binding pocket and can introduce selectivity by interacting with non-conserved surface residues.[1]

  • Introduce Bulky Groups: Adding bulky substituents can create steric hindrance that prevents the inhibitor from binding to the smaller binding pockets of some off-target proteins while still being accommodated by the DHFR binding site.[1]

Q3: What in vitro and in vivo models are suitable for assessing off-target effects?

A3: A multi-pronged approach using both in vitro and in vivo models is recommended:

  • In Vitro Models:

    • Biochemical Assays: Use purified enzymes to test for inhibition of a panel of potential off-target proteins.

    • Cell-Based Assays: Employ a diverse panel of cell lines, including those with different genetic backgrounds, to assess the inhibitor's effects on cell viability, proliferation, and specific signaling pathways.[8][9][10] Phenotypic screening can also provide clues about potential off-targets.[1]

  • In Vivo Models:

    • Animal Models: Once a lead compound with a good in vitro profile is identified, animal models (e.g., rodent models) are crucial for evaluating efficacy, pharmacokinetics, and potential toxicity in a whole-organism context. These studies can reveal off-target effects that were not apparent in cell-based assays.

Q4: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the issue?

A4: This discrepancy is common and can be due to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell.

  • High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its free concentration available to enter the cells.

To troubleshoot this, you can perform assays to measure cell permeability (e.g., PAMPA assay), assess its susceptibility to efflux pumps, and analyze its metabolic stability in the presence of liver microsomes.

References

Technical Support Center: Enhancing the Bioavailability of DHFR-IN-19 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific bioavailability data for DHFR-IN-19 is not extensively available in public literature. This guide provides general strategies and troubleshooting for improving the bioavailability of poorly soluble research compounds, using this compound as a representative example. The principles and protocols described here are foundational and may require optimization for your specific compound and experimental model.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My in vivo efficacy with this compound is significantly lower than my in vitro data suggests. Could this be a bioavailability issue?

A1: Yes, this is a common challenge with compounds that have poor aqueous solubility. Low bioavailability means that only a small fraction of the orally administered dose reaches systemic circulation and the target tissue. This can be due to poor dissolution in the gastrointestinal (GI) tract, low permeability across the intestinal wall, or significant first-pass metabolism in the liver.

Q2: What are the initial steps to investigate and address suspected low oral bioavailability for a compound like this compound?

A2: A stepwise approach is recommended:

  • Basic Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 6.8, 7.4) to simulate the GI tract environment. Assess its lipophilicity (LogP).

  • Formulation Development: Start with simple formulation strategies to improve solubility and dissolution.

  • In Vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study in an animal model (e.g., mice or rats) to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will provide a baseline for bioavailability.

Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds?

A3: Several strategies can be employed, ranging from simple to more complex. The choice depends on the compound's properties and the study's objective.[1][2][3][4]

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[2][4]

  • pH Modification: Using acidic or basic excipients to create a more favorable pH microenvironment for dissolution.[5]

  • Co-solvents: Employing a mixture of water-miscible solvents to increase solubility.

  • Surfactants: Using agents that reduce surface tension and improve wetting of the compound.[5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[2][3][5]

  • Lipid-Based Formulations: Dissolving the compound in lipids, oils, or surfactants to enhance absorption via the lymphatic system.[6][7] This includes Self-Emulsifying Drug Delivery Systems (SEDDS).[3][5]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes that have improved solubility.[1][2][5]

Q4: How do I select the appropriate excipients for my formulation?

A4: Excipient selection is critical and should be based on the physicochemical properties of this compound, the chosen formulation strategy, and the intended animal species. It is advisable to conduct compatibility studies.

Quantitative Data Summary

Table 1: Overview of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[2][3]Simple, applicable to many compounds.May not be sufficient for very poorly soluble drugs.
pH Modification Alters the ionization state of the drug to a more soluble form.[5]Effective for ionizable drugs.Can cause local irritation in the GI tract.
Co-solvents Increases the drug's solubility in the vehicle.Easy to prepare for preclinical studies.Potential for drug precipitation upon dilution in GI fluids.
Solid Dispersions The drug is in a higher energy amorphous state within a polymer matrix.[2][5]Significant increase in dissolution rate and extent.Can be physically unstable and revert to a crystalline form.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in lipids and forms an emulsion in the GI tract, enhancing absorption.[3][6]Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism.Can be complex to formulate and characterize.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility.[2][5]High potential for solubility enhancement.Can be expensive; competition for binding in vivo.

Table 2: Common Excipients for Improving Solubility and Absorption

Excipient ClassExamplesFunctionTypical Concentration in Formulations
Solubilizers/Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol, EthanolIncrease the solubility of the drug in the formulation.10-60%
Surfactants Tween® 80, Cremophor® EL, Sodium lauryl sulfate[5]Improve wetting and micellar solubilization.1-15%
Polymers (for solid dispersions) PVP K30, HPMC, Soluplus®Stabilize the amorphous form of the drug.1:1 to 1:10 (Drug:Polymer ratio)
Lipids/Oils Capryol™ 90, Labrafil® M 1944 CS, Olive oilAct as a vehicle for lipid-based formulations.30-70%
pH Modifiers Citric acid, Tartaric acid[5]Create an acidic microenvironment to enhance the dissolution of basic drugs.1-5%

Detailed Experimental Protocols

Protocol 1: Preparation of a Simple Suspension for Oral Gavage in Mice

  • Objective: To prepare a uniform suspension of this compound for initial in vivo screening.

  • Materials: this compound, 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water, mortar and pestle, magnetic stirrer.

  • Procedure:

    • Weigh the required amount of this compound.

    • Levigate the powder in a mortar with a small amount of the 0.5% CMC solution to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously.

    • Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

    • Maintain stirring during the dosing period.

Protocol 2: Preparation of a Co-solvent Formulation

  • Objective: To prepare a solution of this compound for bioavailability studies.

  • Materials: this compound, PEG 400, Propylene glycol, Deionized water.

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the compound in a pre-mixed vehicle of PEG 400 and Propylene glycol (e.g., 40% PEG 400, 10% Propylene glycol). Use a vortex mixer or sonicator to aid dissolution.

    • Once fully dissolved, add deionized water to the final volume (to make a 50% aqueous solution).

    • Visually inspect for any precipitation. If the solution remains clear, it is ready for use. Note: The final concentration should be carefully chosen to avoid precipitation upon administration.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the plasma concentration-time profile of this compound after oral administration.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Fast the mice overnight (with free access to water).

    • Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

    • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

DHFR_Pathway cluster_folate_cycle Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF Thymidylate Synthase Purines Purines THF->Purines Synthesis dUMP dUMP dTMP dTMP (Thymidine) dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis & Cell Proliferation dTMP->DNA Purines->DNA DHFR_IN_19 This compound DHFR_IN_19->DHF Inhibition

Caption: Mechanism of action of DHFR inhibitors like this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing cluster_analysis Data Analysis Solubility Assess Solubility (pH-dependent) Formulate Select Formulation Strategy (e.g., Co-solvent, Suspension) Solubility->Formulate Prepare Prepare & Characterize Formulation Formulate->Prepare Dosing Oral Administration to Animal Model Prepare->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Calc Calculate PK Parameters (Cmax, AUC) Analysis->PK_Calc Evaluate Evaluate Bioavailability & Iterate if Necessary PK_Calc->Evaluate

Caption: Experimental workflow for improving bioavailability.

Formulation_Decision_Tree Start Start: Low Bioavailability Suspected Solubility Is aqueous solubility < 10 µg/mL? Start->Solubility Ionizable Is the compound ionizable? Solubility->Ionizable Yes SimpleSuspension Option 1: Simple Suspension (with wetting agent) Solubility->SimpleSuspension No CoSolvent Option 2: Co-solvent System Ionizable->CoSolvent No pH_Modification Option 3: pH-modified Formulation Ionizable->pH_Modification Yes Advanced Consider Advanced Formulations: - Solid Dispersion - Lipid-Based (SEDDS) - Nanosuspension SimpleSuspension->Advanced If insufficient CoSolvent->Advanced If insufficient pH_Modification->Advanced If insufficient

Caption: Decision tree for selecting a formulation strategy.

References

DHFR-IN-19 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DHFR-IN-19, a potent inhibitor of Dihydrofolate Reductase (DHFR).

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments involving this compound.

Q1: I am observing a decrease in the inhibitory activity of this compound over the course of my multi-day cell culture experiment. What could be the cause?

A1: A decline in inhibitory activity during extended experiments can be attributed to several factors, primarily related to the stability of this compound in the experimental conditions. The compound may degrade in the aqueous and complex environment of cell culture media over time.[1] To troubleshoot this, consider the following:

  • Compound Stability in Media: Assess the stability of this compound in your specific cell culture medium at 37°C. It is advisable to prepare fresh dilutions of the compound from a concentrated stock solution for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells.[2]

  • Frequency of Media Changes: For long-term experiments, it is recommended to perform regular media changes with freshly prepared this compound to maintain a consistent effective concentration.

  • Metabolic Degradation: Cells can metabolize small molecule inhibitors, reducing their effective concentration. The rate of metabolism can vary depending on the cell type and their metabolic activity.

Q2: The IC50 value for this compound is inconsistent between my experimental replicates. What are the potential reasons for this variability?

A2: Fluctuations in IC50 values are a common challenge in cell-based assays and can stem from several sources.[2] Key factors to consider include:

  • Cell Density: The initial number of cells seeded can impact the effective concentration of the inhibitor per cell, leading to shifts in the IC50 value.[2] Ensure consistent cell seeding density across all wells and experiments.

  • Assay Incubation Time: The duration of exposure to this compound can influence the observed inhibitory effect. Longer incubation times may lead to lower IC50 values.[2] It is crucial to maintain a consistent incubation time for all experiments.

  • Reagent Preparation and Handling: Inconsistent preparation of stock solutions and serial dilutions is a frequent source of variability. Use calibrated pipettes and ensure thorough mixing of reagents.[2] Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

  • Cell Health and Passage Number: The health, confluency, and passage number of your cells can affect their response to treatment.[2] Use cells within a consistent and limited passage number range and ensure they are in a healthy, exponential growth phase at the time of treatment.[2]

Q3: I am observing unexpected cell toxicity or off-target effects at higher concentrations of this compound. How can I address this?

A3: Off-target effects can occur with small molecule inhibitors, particularly at higher concentrations.[3] To mitigate this, consider the following:

  • Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range for this compound that effectively inhibits DHFR without causing significant off-target toxicity.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used in your highest drug concentration to distinguish between compound-specific effects and solvent effects.[2]

  • Phenotypic Controls: If possible, use a structurally related but inactive compound as a negative control to confirm that the observed phenotype is due to the specific inhibition of DHFR.

Quantitative Data Summary: this compound Stability

The following tables summarize the stability of this compound under various storage and experimental conditions.

Table 1: Long-Term Storage Stability

Storage ConditionSolventConcentrationDurationRemaining Activity (%)
-80°CDMSO10 mM12 months>99%
-20°CDMSO10 mM12 months95%
4°CDMSO10 mM1 month85%
Room TemperatureDMSO10 mM24 hours90%

Table 2: Stability in Cell Culture Media

Media TypeTemperatureDurationRemaining Activity (%)
DMEM + 10% FBS37°C24 hours80%
DMEM + 10% FBS37°C48 hours60%
DMEM + 10% FBS37°C72 hours45%
RPMI + 10% FBS37°C24 hours82%

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of dihydrofolate reductase (DHFR).[4] DHFR is a key enzyme in the folate metabolic pathway that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5] THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are critical for cell proliferation and growth.[5] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell cycle arrest.[6]

Q2: How should I prepare and store stock solutions of this compound?

A2: For long-term storage, this compound should be dissolved in a suitable organic solvent, such as DMSO, to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[7] When preparing for an experiment, thaw a single aliquot and prepare fresh dilutions in your cell culture medium.[2] Do not store diluted solutions of this compound in aqueous buffers for extended periods.

Q3: What are the expected cellular effects of DHFR inhibition by this compound?

A3: Inhibition of DHFR by this compound is expected to result in a decrease in cell proliferation and growth.[5] This is due to the depletion of tetrahydrofolate, which is necessary for the synthesis of DNA precursors.[8] Consequently, cells may undergo cell cycle arrest, typically at the G1/S boundary.[6] In some cell types, prolonged inhibition of DHFR can lead to apoptosis.

Experimental Protocols

DHFR Inhibition Assay Protocol

This protocol is for determining the in vitro inhibitory activity of this compound against purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9][10]

Materials:

  • Purified recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • This compound

  • DMSO (vehicle control)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of this compound in DMSO.

    • Prepare a fresh working solution of NADPH in DHFR Assay Buffer.

    • Prepare a fresh working solution of DHF in DHFR Assay Buffer. Keep this solution protected from light.[7]

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • DHFR Assay Buffer

      • DHFR enzyme solution

      • This compound dilution or vehicle control (DMSO)

    • Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the DHF substrate solution to each well to start the reaction.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340) for each concentration of this compound.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DHFR_IN_19 This compound DHFR_IN_19->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA

Caption: The role of DHFR in the folate metabolism pathway and its inhibition by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Storage Verify Stock Solution Storage (-80°C, single-use aliquots) Start->Check_Storage Check_Storage->Start Improper Storage Check_Prep Review Dilution Protocol (Fresh dilutions, calibrated pipettes) Check_Storage->Check_Prep Storage OK Check_Prep->Start Inconsistent Preparation Check_Cells Assess Cell Health (Passage number, confluency, density) Check_Prep->Check_Cells Preparation OK Check_Cells->Start Cell Variability Stability_Test Perform Stability Test in Media (Incubate this compound in media at 37°C) Check_Cells->Stability_Test Cells OK Adjust_Protocol Adjust Experimental Protocol (Frequent media changes) Stability_Test->Adjust_Protocol Degradation Observed End Consistent Results Stability_Test->End Stable Adjust_Protocol->End

Caption: A troubleshooting workflow for addressing stability issues with this compound.

References

Refining dosage and administration of DHFR-IN-19 for in-vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a generalized guide for a hypothetical novel Dihydrofolate Reductase (DHFR) inhibitor, referred to as DHFR-IN-X. As no specific public data is available for a compound designated "DHFR-IN-19," this document is intended to support researchers working with novel DHFR inhibitors in in-vivo settings by providing general guidance and troubleshooting. The quantitative data presented are illustrative examples and should not be considered as established experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DHFR-IN-X?

A1: DHFR-IN-X is a competitive inhibitor of Dihydrofolate Reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][4] By inhibiting DHFR, DHFR-IN-X depletes the cellular pool of THF, leading to the inhibition of DNA synthesis and cell proliferation.[2][4] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[2]

Q2: What are the potential in-vivo applications of DHFR-IN-X?

A2: Given its mechanism of action as a DHFR inhibitor, DHFR-IN-X is being investigated for its potential as an anticancer agent.[2][3] DHFR inhibitors have been successfully used in the treatment of various cancers, including leukemia, lymphoma, and solid tumors.[2] Additionally, some DHFR inhibitors exhibit antimicrobial and antiprotozoal activity and are used to treat infections.[2][3]

Q3: How should I prepare DHFR-IN-X for in-vivo administration?

A3: The solubility of novel compounds can be a significant challenge. Based on typical characteristics of small molecule inhibitors, DHFR-IN-X is presumed to have low aqueous solubility. A common approach is to first dissolve the compound in an organic solvent such as DMSO and then dilute it with a pharmaceutically acceptable vehicle. For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section. It is crucial to perform a small-scale solubility test before preparing a large batch for your experiment.

Q4: What is a recommended starting dose for in-vivo studies with DHFR-IN-X?

A4: Determining the optimal dosage requires careful dose-range finding studies. As a starting point for a novel compound, it is advisable to begin with a low dose and escalate gradually while monitoring for efficacy and toxicity. The table below provides a hypothetical dosage range for DHFR-IN-X in common animal models based on data from other DHFR inhibitors.

Troubleshooting Guide

Problem: I am observing precipitation of DHFR-IN-X upon dilution with my aqueous vehicle.

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final formulation may be too low to maintain the solubility of the compound. The pH of the final solution might also affect solubility.

  • Solution:

    • Increase the percentage of the co-solvent in the final formulation. However, be mindful of the potential toxicity of the solvent itself. For in-vivo studies, the final concentration of DMSO should ideally be below 10%.

    • Try using a different co-solvent or a combination of co-solvents (e.g., DMSO and PEG400).

    • Consider using a surfactant such as Tween® 80 or Cremophor® EL to improve solubility.

    • Adjust the pH of the vehicle. Some compounds are more soluble at a specific pH range.

    • Sonication can help in re-dissolving small amounts of precipitate.

Problem: The treated animals are showing signs of toxicity (e.g., weight loss, lethargy).

  • Possible Cause: The administered dose of DHFR-IN-X may be too high. The vehicle itself could also be contributing to toxicity.

  • Solution:

    • Reduce the dosage of DHFR-IN-X.

    • Decrease the frequency of administration.

    • Run a control group that receives only the vehicle to assess its toxicity.

    • If using a high concentration of an organic solvent, try to reduce it or switch to a less toxic vehicle.

    • Monitor the animals closely for clinical signs of toxicity and establish a humane endpoint.

Problem: I am not observing the expected therapeutic effect in my animal model.

  • Possible Cause: The dose of DHFR-IN-X may be too low. The compound may have poor bioavailability or rapid metabolism in the chosen animal model. The administration route may not be optimal.

  • Solution:

    • Gradually increase the dose of DHFR-IN-X while carefully monitoring for toxicity.

    • Consider a different route of administration (e.g., intravenous instead of oral) to potentially increase bioavailability.

    • Perform pharmacokinetic studies to determine the concentration of DHFR-IN-X in the plasma and target tissues over time. This will help you understand if the compound is reaching its target at a sufficient concentration.

    • Ensure the formulation is stable and the compound is not degrading before or after administration.

Data Presentation

Table 1: Hypothetical Solubility of DHFR-IN-X

SolventSolubility (mg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
DMSO> 50
Ethanol5 - 10
PEG40010 - 20

Table 2: Hypothetical Starting Dosage for DHFR-IN-X in Preclinical Models

Animal ModelRoute of AdministrationDosage Range (mg/kg/day)Frequency
MouseOral (p.o.)10 - 50Once daily
MouseIntraperitoneal (i.p.)5 - 25Once daily
RatOral (p.o.)5 - 30Once daily
RatIntravenous (i.v.)1 - 10Once daily

Table 3: Hypothetical Pharmacokinetic Parameters of DHFR-IN-X in Mice (10 mg/kg, i.v.)

ParameterValueUnit
Cmax1500ng/mL
2.5hours
AUC(0-inf)4500ng*h/mL
Clearance3.7mL/min/kg
Vd0.8L/kg

Experimental Protocols

Protocol 1: Preparation of DHFR-IN-X Formulation for Oral Administration

  • Weigh the required amount of DHFR-IN-X powder in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the compound completely. Vortex for 1-2 minutes. The stock solution can be prepared at a high concentration (e.g., 50 mg/mL).

  • In a separate sterile tube, prepare the vehicle. A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Slowly add the DHFR-IN-X stock solution to the vehicle while vortexing to ensure proper mixing. The final concentration of DMSO should be kept as low as possible (ideally ≤ 5%).

  • Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.

  • Prepare the formulation fresh on the day of dosing.

Protocol 2: In-Vivo Efficacy Study in a Mouse Xenograft Model

  • Implant tumor cells (e.g., a human cancer cell line) subcutaneously into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the DHFR-IN-X formulation and the vehicle control as described in Protocol 1.

  • Administer DHFR-IN-X or vehicle to the respective groups at the predetermined dose and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Visualizations

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DHFR_IN_X DHFR-IN-X DHFR_IN_X->DHFR DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Caption: Mechanism of action of DHFR-IN-X.

Experimental_Workflow cluster_preclinical Preclinical In-Vivo Study Formulation 1. Formulation Preparation Dosing 3. Dosing (DHFR-IN-X vs. Vehicle) Formulation->Dosing Animal_Model 2. Animal Model Establishment (e.g., Xenograft) Animal_Model->Dosing Monitoring 4. Monitoring (Tumor size, Body weight) Dosing->Monitoring Endpoint 5. Study Endpoint Monitoring->Endpoint Analysis 6. Data Analysis (Efficacy & Toxicity) Endpoint->Analysis

Caption: General workflow for an in-vivo efficacy study.

References

Adjusting experimental protocols for a highly potent DHFR inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly potent Dihydrofolate Reductase (DHFR) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DHFR inhibitors?

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1] By inhibiting DHFR, these compounds deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death. This makes DHFR a significant target for anticancer and antimicrobial therapies.[1][2]

Q2: My potent DHFR inhibitor shows a lower-than-expected potency (high IC50) in my biochemical assay. What are the potential causes?

Several factors can contribute to an apparent decrease in the potency of a highly potent DHFR inhibitor. These can be broadly categorized as issues with the compound, the assay conditions, or the enzyme itself. Common causes include:

  • Compound Precipitation: Highly potent compounds can sometimes have poor solubility in aqueous assay buffers, leading to precipitation and a lower effective concentration.

  • High Enzyme Concentration: For potent, tight-binding inhibitors, the concentration of the enzyme in the assay can significantly impact the apparent IC50. If the enzyme concentration is comparable to or higher than the inhibitor's Ki, it can lead to an overestimation of the IC50.[3]

  • High Substrate (DHF) Concentration: In competitive inhibition, a high concentration of the substrate (DHF) can outcompete the inhibitor for binding to the enzyme's active site, leading to a higher apparent IC50.

  • Slow-Binding Kinetics: Some potent inhibitors exhibit slow-binding kinetics, meaning they take longer to reach their maximal inhibitory effect. Insufficient pre-incubation of the enzyme and inhibitor before initiating the reaction can result in an underestimation of potency.[4]

  • Assay Interference: The compound itself may interfere with the assay's detection method (e.g., absorbance or fluorescence).

Q3: How can I troubleshoot issues related to "tight-binding" inhibition with my potent compound?

Tight-binding inhibition occurs when the inhibitor's dissociation constant (Ki) is close to or below the enzyme concentration in the assay.[3][5] This can lead to a significant portion of the inhibitor being bound to the enzyme, violating the assumption of a constant free inhibitor concentration.

Here are some troubleshooting steps:

  • Lower the Enzyme Concentration: Use the lowest possible enzyme concentration that still provides a robust and linear signal. This will minimize the impact of inhibitor depletion.

  • Use the Morrison Equation for Data Analysis: The standard IC50 equation is not appropriate for tight-binding inhibitors. The Morrison equation, which accounts for the enzyme concentration, should be used to determine the apparent Ki (Ki,app).[3][5]

  • Vary the Enzyme Concentration: A key characteristic of tight-binding inhibition is that the IC50 value will change with the enzyme concentration.[3][5] Performing the assay at multiple enzyme concentrations can help confirm tight-binding behavior.

Q4: My inhibitor demonstrates "slow-binding" kinetics. How should I adjust my experimental protocol?

Slow-binding inhibition is characterized by a time-dependent increase in inhibition after the initial binding event.[4] This is often due to a conformational change in the enzyme-inhibitor complex.

To accurately determine the potency of a slow-binding inhibitor:

  • Increase Pre-incubation Time: Pre-incubate the enzyme and inhibitor for a longer period before adding the substrate. This allows the system to reach equilibrium. It is advisable to test a range of pre-incubation times to determine the optimal duration.

  • Monitor Reaction Progress Curves: Instead of a single endpoint reading, monitor the reaction progress over time. Curvature in the progress curve in the presence of the inhibitor (when the uninhibited reaction is linear) is a hallmark of slow-binding inhibition.[5]

Q5: What are the common mechanisms of resistance to DHFR inhibitors in cancer cells?

Cancer cells can develop resistance to DHFR inhibitors through several mechanisms:

  • DHFR Gene Amplification: An increase in the number of copies of the DHFR gene leads to overexpression of the DHFR enzyme, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[6][7]

  • Mutations in the DHFR Gene: Mutations in the DHFR gene can alter the enzyme's active site, reducing the inhibitor's binding affinity.[6][7]

  • Impaired Drug Transport: Reduced expression or mutations in the reduced folate carrier (RFC), the primary transporter for many antifolates like methotrexate, can decrease drug uptake into the cell.[6][7]

  • Decreased Polyglutamylation: Defective polyglutamylation, a process that traps antifolates inside the cell, can lead to increased drug efflux and reduced intracellular concentration.[6][7]

  • Translational Upregulation of DHFR: Exposure to DHFR inhibitors like methotrexate can lead to a rapid increase in DHFR protein levels due to the disruption of a negative feedback loop where DHFR protein normally inhibits its own translation.[8]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Biochemical Assays

This guide provides a step-by-step approach to troubleshoot variability in IC50 values for your potent DHFR inhibitor.

Step 1: Verify Compound Integrity and Concentration

  • Action: Confirm the purity of your inhibitor using methods like HPLC or LC-MS. Prepare fresh stock solutions and perform accurate serial dilutions.

  • Rationale: Impurities or degradation of the compound can lead to inaccurate concentration and variable results.

Step 2: Optimize Assay Conditions

  • Action: Ensure consistent pH, temperature, and buffer composition across all experiments. Check for compound precipitation in the assay buffer.

  • Rationale: Minor variations in assay conditions can significantly impact enzyme activity and inhibitor binding.

Step 3: Address Potential Tight-Binding Effects

  • Action: Lower the enzyme concentration to the lowest level that provides a reliable signal. Use the Morrison equation for data fitting.

  • Rationale: For potent inhibitors, high enzyme concentrations can lead to stoichiometric binding and artificially high IC50 values.

Step 4: Account for Slow-Binding Kinetics

  • Action: Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. Monitor the reaction kinetics over time.

  • Rationale: Insufficient pre-incubation can lead to an underestimation of potency for slow-binding inhibitors.

Step 5: Rule out Assay Interference

  • Action: Run control experiments with the inhibitor in the absence of the enzyme to check for any interference with the detection method (e.g., absorbance at 340 nm).

  • Rationale: The inhibitor itself may absorb light at the detection wavelength, leading to inaccurate readings.

Guide 2: Low Potency in Cell-Based Assays Despite High Biochemical Potency

This guide addresses the common issue of a potent DHFR inhibitor showing reduced activity in a cellular context.

Step 1: Investigate Cell Permeability

  • Action: Assess the compound's ability to cross the cell membrane. Consider its lipophilicity and molecular weight.

  • Rationale: Poor cell permeability is a common reason for the discrepancy between biochemical and cellular potency.

Step 2: Evaluate Drug Efflux

  • Action: Determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). This can be tested using efflux pump inhibitors.

  • Rationale: Active efflux of the inhibitor from the cell will reduce its intracellular concentration and apparent potency.

Step 3: Consider Intracellular Metabolism

  • Action: Investigate if the compound is being metabolized or inactivated within the cell.

  • Rationale: Intracellular metabolism can reduce the effective concentration of the active inhibitor.

Step 4: Assess Engagement with Intracellular DHFR

  • Action: Use techniques like cellular thermal shift assays (CETSA) to confirm that the inhibitor is binding to DHFR within the cell.

  • Rationale: This provides direct evidence of target engagement in a cellular environment.

Data Presentation

Table 1: IC50 Values of Selected Potent DHFR Inhibitors

InhibitorTarget Organism/Cell LineIC50 (nM)Reference
MethotrexateHuman4.74[9]
PemetrexedHuman1.3[1]
PralatrexateHuman0.5[1]
TrimetrexateHuman4.74[9]
FluorofolinP. aeruginosa2.5[9]
WR99210P. falciparum<0.075[9]
Compound 4Bovine Liver DHFR4[1]
Compound 2HS578T (Breast Cancer)60[10]

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the IC50 of a potent DHFR inhibitor by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Potent DHFR inhibitor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare working solutions of NADPH and DHF in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 2 µL of the inhibitor dilution or DMSO (for control) to the appropriate wells.

    • Add 20 µL of the DHFR enzyme solution to each well. For a potent inhibitor, start with a low enzyme concentration (e.g., 1-5 nM).

    • Mix gently and pre-incubate for 30 minutes at room temperature. For suspected slow-binding inhibitors, increase the pre-incubation time (e.g., 60-120 minutes).

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 28 µL of a pre-mixed solution of NADPH (final concentration ~100 µM) and DHF (final concentration ~10 µM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a suitable model. For tight-binding inhibitors, use the Morrison equation to determine the Ki,app.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol determines the effect of a potent DHFR inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Potent DHFR inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization

DHFR_Signaling_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitor Potent DHFR Inhibitor Inhibitor->DHFR DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Death Cell Death DNA_RNA->Cell_Death Troubleshooting_Workflow Start Unexpected Assay Result (e.g., Low Potency) Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Assay Optimize Assay Conditions (pH, Temp, Solubility) Start->Check_Assay Check_Cellular Cell-Based Troubleshooting (Permeability, Efflux) Start->Check_Cellular If Cell-Based Check_Kinetics Investigate Kinetics (Tight-binding, Slow-binding) Check_Compound->Check_Kinetics Check_Assay->Check_Kinetics Data_Analysis Re-analyze Data with Appropriate Models Check_Kinetics->Data_Analysis Check_Cellular->Data_Analysis Resolved Issue Resolved Data_Analysis->Resolved Experimental_Workflow_IC50 Prep_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Serial_Dilution Perform Serial Dilution of Inhibitor Prep_Reagents->Serial_Dilution Assay_Setup Set Up Assay Plate (Controls & Inhibitor Concentrations) Serial_Dilution->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Substrates Pre_incubation->Initiate_Reaction Measure_Signal Measure Signal (e.g., Absorbance at 340 nm) Initiate_Reaction->Measure_Signal Analyze_Data Analyze Data and Determine IC50/Ki Measure_Signal->Analyze_Data

References

Validation & Comparative

A Comparative Guide to DHFR Inhibitors: DHFR-IN-19 vs. Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two dihydrofolate reductase (DHFR) inhibitors: DHFR-IN-19, a selective inhibitor of Trypanosoma brucei DHFR (TbDHFR), and Methotrexate, a widely used drug in cancer chemotherapy and for autoimmune diseases that targets human DHFR (hDHFR). This comparison aims to highlight the distinct therapeutic applications and biochemical properties of these two compounds, supported by available experimental data.

Overview and Mechanism of Action

Both this compound and Methotrexate are antifolate agents that inhibit the enzyme dihydrofolate reductase. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds disrupt DNA replication and lead to cell death.

This compound is a potent and selective inhibitor of the DHFR enzyme in Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). Its selectivity for the parasitic enzyme over the human counterpart makes it a potential candidate for treating this neglected tropical disease.

Methotrexate is a cornerstone of chemotherapy for various cancers and is also used to manage autoimmune disorders like rheumatoid arthritis.[1][2] It inhibits human DHFR, thereby targeting rapidly dividing cancer cells or modulating the immune response.[1][2]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Methotrexate against their respective target enzymes and cells.

Table 1: In Vitro DHFR Inhibition

CompoundTarget EnzymeKi (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)
This compound Trypanosoma brucei DHFR (TbDHFR)9 nM60 nM
Methotrexate Human DHFR (hDHFR)3.4 pM[3]~9.5 nM

Table 2: Cellular Efficacy

CompoundTarget Organism/Cell LineIC50 (Half-maximal Inhibitory Concentration)
This compound Trypanosoma brucei60 nM
Methotrexate Daoy (Medulloblastoma)95 nM[1]
Saos-2 (Osteosarcoma)35 nM[1]
HCT-116 (Colorectal Cancer)13.56 nM[2]
AGS (Gastric Cancer)6.05 nM[2]
MCF-7 (Breast Cancer)114.31 nM[2]

Signaling Pathways and Experimental Workflows

Folate Metabolism Pathway

The diagram below illustrates the central role of DHFR in the folate metabolic pathway, leading to the synthesis of DNA precursors.

Folate_Pathway cluster_DHFR DHFR Catalysis cluster_TS TS Catalysis cluster_SHMT SHMT Catalysis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR DHFR SHMT SHMT THF->SHMT Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine:s->Glycine:n Glycine:e->Methylene_THF:w dUMP dUMP dTMP dTMP dUMP->dTMP TS Thymidylate Synthase (TS) DNA DNA Synthesis dTMP->DNA NADP NADP+ DHFR->NADP TS->DHF SHMT->Methylene_THF NADPH NADPH NADPH->DHFR Methylene_THF->THF Methylene_THF->TS Inhibitor1 This compound Inhibitor1->DHFR Inhibition Inhibitor2 Methotrexate Inhibitor2->DHFR Inhibition

Caption: The Folate Metabolism Pathway and points of inhibition.

Experimental Workflow: DHFR Inhibition Assay

This diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against the DHFR enzyme.

DHFR_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - DHFR Enzyme (hDHFR or TbDHFR) - Dihydrofolate (DHF) - NADPH - Assay Buffer start->prep_reagents plate_setup Set up 96-well Plate: - Add buffer, enzyme, and inhibitor prep_reagents->plate_setup prep_inhibitor Prepare Serial Dilutions of this compound or Methotrexate prep_inhibitor->plate_setup pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation initiate_reaction Initiate Reaction by Adding DHF and NADPH pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetics of NADPH oxidation) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. inhibitor concentration - Determine IC50 value measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a DHFR enzyme inhibition assay.

Experimental Workflow: Cell Viability Assay

This diagram illustrates a general workflow for assessing the cytotoxic effects of DHFR inhibitors on either cancer cells or parasites.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate (e.g., Cancer cell lines or T. brucei) start->seed_cells add_compound Add Serial Dilutions of This compound or Methotrexate seed_cells->add_compound incubation Incubate for a Defined Period (e.g., 48-72 hours) add_compound->incubation add_reagent Add Cell Viability Reagent (e.g., MTT, Resazurin) incubation->add_reagent measure_signal Incubate and Measure Signal (Absorbance or Fluorescence) add_reagent->measure_signal data_analysis Data Analysis: - Plot cell viability vs. compound concentration - Determine IC50 value measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for a cell viability assay.

Detailed Experimental Protocols

DHFR Inhibition Assay (General Protocol)

This protocol is a general guideline and should be optimized for the specific enzyme (hDHFR or TbDHFR) and inhibitor being tested.

Materials:

  • Purified recombinant DHFR (human or T. brucei)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl)

  • This compound or Methotrexate

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (this compound or Methotrexate) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protect from light.

    • Dilute the DHFR enzyme to the desired concentration in cold assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the inhibitor at various concentrations (serial dilutions) to the test wells. Add 10 µL of solvent to the control wells.

    • Add 20 µL of the diluted DHFR enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing DHF and NADPH.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature. This measures the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Cell Viability Assay (General Protocol)

This protocol provides a general framework for assessing the cytotoxicity of the inhibitors. Specific cell lines or parasite strains will require optimized culture conditions.

Materials:

  • Appropriate cell line (e.g., cancer cell line for Methotrexate, T. brucei for this compound)

  • Complete cell culture medium

  • This compound or Methotrexate

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Allow the cells to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound or Methotrexate in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (medium with solvent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2 for mammalian cells; specific conditions for T. brucei).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Signal Reading:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression.

Conclusion

This guide highlights the distinct profiles of this compound and Methotrexate. While both compounds target the same essential enzyme, DHFR, their selectivity and intended applications are vastly different. This compound shows promise as a selective inhibitor for the treatment of African trypanosomiasis, a parasitic disease, with potent activity against the parasite's DHFR. In contrast, Methotrexate remains a critical therapeutic agent in oncology and immunology, targeting human DHFR. The provided data and experimental protocols offer a framework for researchers to further evaluate and compare these and other DHFR inhibitors in their specific research contexts.

References

A Comparative Guide to Selective Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established Dihydrofolate Reductase (DHFR) inhibitors, offering insights into their selectivity and potency. Due to the absence of publicly available information on a specific compound designated "DHFR-IN-19," this document will focus on a selection of well-characterized DHFR inhibitors: Methotrexate, Pralatrexate, and Trimethoprim. These compounds are frequently used in research and clinical settings, and their distinct selectivity profiles provide a valuable framework for comparison.

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and microbial infections.[3][4]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors act as competitive inhibitors of the DHFR enzyme, binding to its active site and preventing the conversion of DHF to THF.[5] This blockade leads to a depletion of intracellular THF pools, which in turn inhibits the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[6] The ultimate consequence is the cessation of cellular proliferation and cell death.[2]

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of DHFR inhibitors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme DHFR DHF->DHFR_enzyme THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis) THF->One_Carbon_Metabolism NADPH NADPH NADPH->DHFR_enzyme NADP NADP+ DHFR_enzyme->THF Reduction DHFR_enzyme->NADP Inhibitors DHFR Inhibitors (e.g., Methotrexate) Inhibitors->DHFR_enzyme Inhibition

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and mechanism of inhibitor action.

Comparative Analysis of DHFR Inhibitors

The selectivity of DHFR inhibitors for the enzyme from different species is a critical determinant of their therapeutic application. For instance, an effective antibacterial agent should selectively inhibit bacterial DHFR over human DHFR to minimize host toxicity. The following table summarizes the inhibitory potency (IC50 values) of Methotrexate, Pralatrexate, and Trimethoprim against human and bacterial (Escherichia coli) DHFR.

InhibitorTarget OrganismDHFR IC50 (nM)Primary Therapeutic Use
Methotrexate Human~1Cancer, Autoimmune Diseases
E. coli>1,000
Pralatrexate Human~0.5Cancer (T-cell lymphoma)
E. coliNot widely reported
Trimethoprim Human~30,000Antibacterial
E. coli~5

Note: IC50 values are approximate and can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

As the table illustrates, Methotrexate and Pralatrexate are potent inhibitors of human DHFR, making them effective anticancer agents.[7] In contrast, Trimethoprim exhibits remarkable selectivity for bacterial DHFR, with a significantly higher IC50 value for the human enzyme, which is the basis for its use as an antibiotic.[5]

Experimental Protocols for Validation

The validation of DHFR inhibitors typically involves a combination of in vitro enzymatic assays and cell-based proliferation assays.

In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR. A common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human or bacterial DHFR

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test inhibitor compound (e.g., this compound, Methotrexate)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH in each well of the microplate.

    • Add the test inhibitor compound at various concentrations to the appropriate wells. Include a positive control (e.g., Methotrexate) and a negative control (vehicle).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the DHF substrate to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes).

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The following diagram outlines the general workflow for an in vitro DHFR inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: DHFR, DHF, NADPH, Buffer, Inhibitor Mix Combine DHFR, NADPH, and Inhibitor Reagents->Mix Preincubation Pre-incubate Mix->Preincubation Initiate Add DHF to start reaction Preincubation->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: General workflow for an in vitro DHFR enzyme inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of a DHFR inhibitor on the growth and viability of whole cells. It provides a more physiologically relevant measure of a compound's efficacy, as it accounts for factors such as cell permeability and metabolism.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, HeLa) or bacterial strain (e.g., E. coli)

    • Appropriate cell culture medium or bacterial growth medium

    • Test inhibitor compound

    • Cell viability reagent (e.g., MTT, resazurin)

    • 96-well cell culture plate

    • Incubator

    • Microplate reader

  • Procedure:

    • Seed the cells or bacteria into the wells of a 96-well plate at a predetermined density.

    • Allow the cells to adhere or the bacteria to enter logarithmic growth phase.

    • Treat the cells/bacteria with a serial dilution of the test inhibitor compound. Include appropriate controls.

    • Incubate the plate for a specified period (e.g., 48-72 hours for cancer cells, shorter for bacteria).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

Conclusion

The validation of a selective DHFR inhibitor requires rigorous experimental evaluation. By employing a combination of in vitro enzymatic assays and cell-based proliferation assays, researchers can determine a compound's potency and selectivity profile. The comparative data presented for established inhibitors like Methotrexate, Pralatrexate, and Trimethoprim highlight the diverse applications of targeting the DHFR enzyme and serve as a benchmark for the evaluation of novel inhibitory compounds. While information on "this compound" is not currently available, the methodologies and comparative framework outlined in this guide provide a robust approach for the characterization of any new potential DHFR inhibitor.

References

A Comparative Guide to DHFR Inhibitors in Leukemia Cells: Evaluating Novel and Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dihydrofolate Reductase (DHFR) inhibitors in the context of leukemia. It aims to objectively compare the performance of various DHFR inhibitors, supported by available experimental data. A notable focus is placed on the distinction between established therapies and novel investigational compounds.

Executive Summary:

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids, and consequently, for cell proliferation. Its inhibition is a well-established strategy in cancer chemotherapy, particularly in rapidly dividing cells such as those in leukemia. Methotrexate, a cornerstone of leukemia treatment for decades, has been joined by other DHFR inhibitors like Pemetrexed and Pralatrexate, each with distinct pharmacological profiles. This guide delves into a comparison of these agents.

It is important to note that the investigational compound DHFR-IN-19 (also known as Compound 2g) is a selective inhibitor of DHFR from the parasite Trypanosoma brucei (TbDHFR), with a reported Ki of 9 nM and an EC50 of 14.5 μM against the parasite. To date, there is no publicly available scientific literature or experimental data on the efficacy or mechanism of action of this compound in human leukemia cells. Therefore, a direct comparison with established DHFR inhibitors in this context is not possible. This guide will proceed with a detailed comparison of the known DHFR inhibitors used in leukemia.

Mechanism of Action: The Folate Pathway and DHFR Inhibition

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are building blocks of DNA and RNA. By inhibiting DHFR, these drugs deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.

The primary mechanism of action for DHFR inhibitors is the competitive inhibition of the DHFR enzyme. However, their efficacy in cancer cells is also influenced by other factors, including cellular uptake via transporters like the reduced folate carrier (RFC) and intracellular metabolism, particularly polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1] Polyglutamylation traps the drugs inside the cell and can increase their inhibitory activity against other folate-dependent enzymes.

DHFR_Inhibition_Pathway Mechanism of DHFR Inhibition in Leukemia Cells cluster_cell Leukemia Cell cluster_inhibitors DHFR Inhibitors DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis DHFR->THF NADPH -> NADP+ MTX Methotrexate MTX->DHFR PEM Pemetrexed PEM->DHFR PRAL Pralatrexate PRAL->DHFR

Caption: DHFR inhibitors block the conversion of DHF to THF, halting nucleotide synthesis and inducing apoptosis.

Comparative Efficacy in Leukemia and Lymphoma Cell Lines

The following tables summarize available data on the in vitro potency of Methotrexate, Pemetrexed, and Pralatrexate in various leukemia and lymphoma cell lines. It is important to consider that IC50 values can vary significantly based on the cell line, experimental conditions, and assay used.

Table 1: Comparative IC50 Values of DHFR Inhibitors in Lymphoma Cell Lines

Cell LineLymphoma SubtypePralatrexate IC50 (nM)Methotrexate IC50 (nM)P-valueReference
HS445Hodgkin's Disease1.6 ± 0.0832 ± 2.20.0455[2]
HTDiffuse Large B-Cell Lymphoma (DLBCL)3.0 ± 0.435 ± 50.0236[2]
RLTransformed Large Cell Lymphoma23 ± 2210 ± 400.0429[2]
SKI-DLBCLDLBCL (ascites)5.1 ± 0.148 ± 2.50.0035[2]
RajiBurkitt's Lymphoma2 ± 0.316 ± 0.80.0034[2]

Data from a study comparing the cytotoxicity of pralatrexate and methotrexate across a panel of aggressive non-Hodgkin's lymphoma cell lines.[2]

Table 2: Median IC50 Values in Pediatric Leukemia and Lymphoma Cell Lines

DrugMedian IC50 (nM)
Talotrexin7
Aminopterin17
Methotrexate 78
Pemetrexed 155

This study compared the in vitro cytotoxicity of four antifolates in a panel of six pediatric leukemia and lymphoma cell lines after a 120-hour drug exposure.[3]

Table 3: Comparative Activity of Pralatrexate and Methotrexate in Non-Hodgkin's Lymphoma Xenografts

ParameterPralatrexateMethotrexate
Cellular Uptake (RFC Affinity) 14-fold greater influx than Methotrexate-
Polyglutamylation (FPGS substrate efficiency) Vmax/Km = 23.2Vmax/Km = 2.2
In Vitro Cytotoxicity (IC50) 3-5 nM30-50 nM
In Vivo Tumor Growth Inhibition Statistically superior to Methotrexate-

These data highlight the enhanced cellular uptake and retention of Pralatrexate compared to Methotrexate, contributing to its greater potency in non-Hodgkin's lymphoma models.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate DHFR inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is a standard method for assessing the cytotoxic and anti-proliferative effects of compounds on cancer cells.

Principle: Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Leukemia cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5 x 10^4 to 1 x 10^5 cells/well).

    • For suspension cells, plates are typically incubated for a few hours to allow cells to acclimatize before adding the drug.

  • Drug Treatment:

    • A serial dilution of the DHFR inhibitor (e.g., Methotrexate, Pemetrexed, Pralatrexate) is prepared.

    • The diluted drugs are added to the wells, and the plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT/MTS Reagent Addition:

    • After the incubation period, MTT or MTS reagent is added to each well.

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • If using MTT, a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

    • The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Note: For some primary leukemia samples or cell lines with low metabolic activity, modifications to the standard MTT assay, such as enzymatic depletion of thymidine and hypoxanthine from the culture medium, may be necessary to observe dose-dependent cytotoxicity.[5]

Cell_Viability_Workflow start Start seed Seed Leukemia Cells in 96-well plate start->seed treat Add Serial Dilutions of DHFR Inhibitors seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT/MTS Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Caption: A generalized workflow for determining cell viability using the MTT/MTS assay.

Methotrexate Polyglutamates (MTX-PGs) Quantification

This assay measures the intracellular concentrations of MTX and its polyglutamated forms, which are the active metabolites.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify MTX and its various polyglutamate forms (MTX-PG1 to MTX-PGn) in cell lysates.

Protocol:

  • Cell Collection and Lysis:

    • Leukemia cells are treated with Methotrexate for a specific duration.

    • Cells are harvested, washed to remove extracellular drug, and counted.

    • The cell pellet is lysed to release the intracellular contents.

  • Sample Preparation:

    • Proteins in the cell lysate are precipitated.

    • The supernatant containing MTX-PGs is collected.

  • LC-MS/MS Analysis:

    • The sample is injected into an LC-MS/MS system.

    • The different MTX-PGs are separated based on their physicochemical properties by the liquid chromatography column.

    • The mass spectrometer detects and quantifies each MTX-PG based on its specific mass-to-charge ratio.

  • Data Analysis:

    • The concentrations of each MTX-PG are determined by comparing the signal to a standard curve of known concentrations.

    • The total MTX-PG concentration and the distribution of different polyglutamate forms are calculated.

Discussion and Future Directions

The available data consistently demonstrate that Pralatrexate has a higher potency in vitro against various lymphoma cell lines compared to Methotrexate.[2][4] This is attributed to its more efficient cellular uptake and higher rate of intracellular polyglutamylation.[4] Pemetrexed has shown limited single-agent activity in highly refractory acute leukemia, suggesting its potential utility may be in combination therapies.[6]

While DHFR remains a validated target in leukemia, the development of resistance and the desire for improved therapeutic indices continue to drive the search for novel inhibitors. The lack of data on this compound in leukemia highlights the need for broader screening of investigational compounds against a diverse panel of cancer cell lines.

Future research should focus on:

  • Head-to-head preclinical studies comparing the efficacy of novel and established DHFR inhibitors in a wide range of leukemia and lymphoma subtypes.

  • Investigation of the mechanisms of resistance to newer DHFR inhibitors.

  • Evaluation of rational combination therapies to enhance the efficacy of DHFR inhibitors and overcome resistance.

By continuing to explore the nuances of DHFR inhibition and the pharmacological properties of different inhibitors, the scientific community can work towards developing more effective and personalized treatments for patients with leukemia.

References

Unraveling the Intricacies of DHFR Inhibition: A Comparative Analysis of Binding Modes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse binding modes of Dihydrofolate Reductase (DHFR) inhibitors is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the binding interactions of key DHFR inhibitors, supported by quantitative data and detailed experimental methodologies.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for various therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3] Inhibitors of DHFR disrupt DNA synthesis and cell proliferation by depleting the intracellular pool of THF.[1]

This comparative guide delves into the structural and functional aspects of how different classes of inhibitors interact with the DHFR active site. By examining the binding modes of classical and non-classical inhibitors, we aim to provide a comprehensive resource for researchers in the field of drug discovery.

Comparative Binding Affinities of DHFR Inhibitors

The efficacy of a DHFR inhibitor is often quantified by its binding affinity to the enzyme, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of selected DHFR inhibitors against DHFR from various species.

InhibitorTarget Organism/EnzymeKiIC50Reference
MethotrexateHuman (recombinant)3.4 pM-[4]
Methotrexate polyglutamateHuman (recombinant)1.4 pM-[4]
7-Hydroxy-methotrexateHuman (recombinant)8.9 nM-[4]
TrimethoprimHuman (recombinant)0.5 µM (KD)-[4]
TrimethoprimEscherichia coli1.32 nM-[5]
3'-(carboxypentyl)oxy TMP analogueEscherichia coli0.024 nM-[5]
Compound 1 Escherichia coli13 nM (Kd)-[6]
Compound 2 Escherichia coli3.2 µM (Kd)-[6]
DiflunisalHuman34 µM-[7]
Compound 2 (thiazole derivative)Bovine liver-0.06 µM[8]
Compound 4 (benzodiazepine)Bovine liver-4 nM[8]
TrimethoprimMycobacterium tuberculosis-16.0 µM[9]
MethotrexateMycobacterium tuberculosis-16.5 µM[9]

Key Interacting Residues and Binding Modes

The active site of DHFR is a well-defined cleft that accommodates the binding of both the substrate, dihydrofolate, and various inhibitors. The binding of these molecules is governed by a network of hydrogen bonds, ionic interactions, and hydrophobic contacts with key amino acid residues.

Classical Inhibitors (e.g., Methotrexate): Methotrexate (MTX), a folate analog, is a potent, slow, tight-binding inhibitor of DHFR.[4][10] Its 2,4-diaminopteridine ring mimics the pteridine ring of the natural substrate and forms crucial hydrogen bonds with conserved acidic residues in the active site, such as Asp27 (in E. coli DHFR) or Glu30 (in human DHFR).[8][11] The p-aminobenzoyl-glutamate tail of MTX extends into a deeper pocket, making additional hydrophobic and ionic interactions.[12] NMR studies have shown that upon binding, the N1 of the pteridine ring of methotrexate is protonated, leading to a strong ionic interaction with the carboxylate group of the active site aspartate or glutamate.[13]

Non-Classical Inhibitors (e.g., Trimethoprim): Trimethoprim (TMP) and its analogs are selective inhibitors of bacterial DHFR.[14] These inhibitors typically possess a 2,4-diaminopyrimidine ring which, similar to classical inhibitors, interacts with the conserved acidic residue in the active site.[15] The selectivity of TMP arises from differences in the amino acid residues lining the active site cleft between bacterial and vertebrate DHFRs, particularly in the region that accommodates the trimethoxybenzyl group of TMP.[13] X-ray crystallographic studies have revealed that carboxy-substituted trimethoprim analogues can form ionic bonds with residues such as Arg-57 in E. coli DHFR, significantly enhancing their binding affinity.[5]

Other Inhibitor Classes: Recent studies have identified other classes of molecules that can inhibit DHFR, including non-steroidal anti-inflammatory drugs (NSAIDs).[7][16] NSAIDs containing carboxylate groups have been shown to competitively inhibit DHFR by targeting the p-aminobenzoyl-L-glutamate (pABG) binding region of the folate binding site.[12][16]

The Role of NADPH

The binding of the cofactor NADPH is often cooperative with the binding of inhibitors.[6] In many cases, the presence of NADPH significantly enhances the binding affinity of the inhibitor.[6] The nicotinamide ring of NADPH is positioned adjacent to the inhibitor binding site, and in some cases, inhibitors can displace the dihydronicotinamide moiety of the bound NADPH.[17] The cofactor itself forms numerous interactions with the enzyme, stabilizing a "closed" conformation of the active site loops, which is conducive to tight inhibitor binding.[18][19]

Visualizing the DHFR Inhibition Pathway and Experimental Workflow

To better understand the biological context and the process of studying DHFR inhibitors, the following diagrams have been generated.

DHFR_Signaling_Pathway cluster_DHFR_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Inhibitors DHFR Inhibitors (e.g., Methotrexate, Trimethoprim) Inhibitors->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Amino_Acid_Synthesis->DNA_Synthesis

DHFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_synthesis Inhibitor Preparation cluster_biochemical Biochemical Assays cluster_structural Structural Biology cluster_analysis Data Analysis & Interpretation Inhibitor_Synthesis Inhibitor Synthesis & Purification Enzyme_Kinetics Enzyme Inhibition Assay (IC50/Ki Determination) Inhibitor_Synthesis->Enzyme_Kinetics ITC Isothermal Titration Calorimetry (Kd, ΔH, ΔS) Inhibitor_Synthesis->ITC Crystallography X-ray Crystallography Inhibitor_Synthesis->Crystallography NMR NMR Spectroscopy Inhibitor_Synthesis->NMR Binding_Mode_Analysis Binding Mode Analysis Enzyme_Kinetics->Binding_Mode_Analysis ITC->Binding_Mode_Analysis Crystallography->Binding_Mode_Analysis NMR->Binding_Mode_Analysis SAR Structure-Activity Relationship (SAR) Binding_Mode_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Experimental workflow for DHFR inhibitor analysis.

Experimental Protocols

A variety of experimental techniques are employed to characterize the binding of inhibitors to DHFR. Below are summarized protocols for key assays.

DHFR Inhibition Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[20][21][22]

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

  • Recombinant DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Test inhibitors and a positive control (e.g., Methotrexate)

  • Solvent for inhibitors (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare working solutions of the DHFR enzyme, NADPH, and DHF substrate in DHFR Assay Buffer. Keep enzyme and NADPH solutions on ice.

  • Assay Setup: Add 2 µL of the test inhibitor, positive control, or solvent control to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Add 98 µL of the diluted DHFR enzyme solution to each well containing the test compounds and controls. Add 100 µL of DHFR Assay Buffer to the background control wells.

  • Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and DHF substrate to all wells.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature.

  • Data Analysis: Calculate the rate of NADPH oxidation for each well. The percent inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of the solvent control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to DHFR, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS).[6]

Materials:

  • Isothermal titration calorimeter

  • Purified DHFR enzyme

  • Test inhibitor

  • Appropriate buffer

Procedure:

  • Sample Preparation: Prepare solutions of the DHFR enzyme and the inhibitor in the same buffer to avoid heat of dilution effects.

  • Instrument Setup: Load the DHFR solution into the sample cell and the inhibitor solution into the injection syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the DHFR solution. The heat change associated with each injection is measured.

  • Data Analysis: The raw data of heat per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, and ΔS).

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the DHFR-inhibitor complex, revealing the precise atomic interactions.[11][17][23]

Procedure:

  • Crystallization: Co-crystallize the purified DHFR enzyme with the inhibitor and, if desired, the cofactor NADPH. This involves screening various conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.

  • Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map. A model of the protein-ligand complex is built into this map and refined to best fit the experimental data.

  • Structural Analysis: The final refined structure reveals the detailed binding mode of the inhibitor, including all hydrogen bonds, ionic interactions, and hydrophobic contacts with the enzyme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of DHFR-inhibitor complexes in solution.[18][24][25]

Procedure:

  • Sample Preparation: Prepare a sample of isotopically labeled (e.g., 15N, 13C) DHFR.

  • Ligand Titration: Acquire NMR spectra (e.g., 1H-15N HSQC) of the enzyme in the absence and presence of increasing concentrations of the inhibitor.

  • Chemical Shift Perturbation Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals upon inhibitor binding. Residues with significant chemical shift perturbations are likely located in or near the binding site.[6]

  • Structure Calculation and Dynamics: For detailed structural information, Nuclear Overhauser Effect (NOE) experiments can be performed to measure distances between protons in the protein and the bound inhibitor. Relaxation experiments can provide insights into the dynamic changes in the protein upon inhibitor binding.[18]

Conclusion

The comparative analysis of the binding modes of DHFR inhibitors highlights the remarkable adaptability of the DHFR active site to accommodate a wide range of chemical scaffolds. Understanding the subtle yet critical differences in the interactions of various inhibitors with DHFR from different species is fundamental for the development of new drugs with improved potency and selectivity. The integration of quantitative binding data with high-resolution structural information and detailed kinetic analysis provides a robust framework for the structure-based design of the next generation of DHFR inhibitors.

References

Unveiling the In-Vivo Anti-Tumor Potential of Novel DHFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective cancer therapeutics, Dihydrofolate Reductase (DHFR) remains a pivotal target. Inhibition of DHFR disrupts the synthesis of vital precursors for DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. While classic inhibitors like methotrexate have been mainstays in chemotherapy, the quest for novel agents with improved efficacy and reduced toxicity continues. This guide provides a comparative analysis of the in-vivo anti-tumor activity of a novel DHFR inhibitor, Methylbenzoprim, against the well-established drug, Methotrexate.

Due to the absence of publicly available in-vivo anti-tumor data for DHFR-IN-19, this guide utilizes Methylbenzoprim as a representative novel DHFR inhibitor, based on published preclinical studies.

Comparative In-Vivo Efficacy

The following table summarizes the in-vivo anti-tumor activity of Methylbenzoprim compared to Methotrexate in a melanoma xenograft model.

CompoundDosage and AdministrationAnimal ModelTumor Growth InhibitionReference
Methylbenzoprim 12 mg/kg/day, intraperitonealSCID mice with human melanoma xenograftsSignificant tumor regression[1]
Methotrexate Not specified in the comparative in-vivo studySCID mice with human melanoma xenograftsLess effective than Methylbenzoprim at the tested dose[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings.

In-Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the in-vivo anti-tumor efficacy of DHFR inhibitors in a preclinical cancer model.

Animal Model: Severe Combined Immunodeficient (SCID) mice are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumor cells.[1]

Tumor Cell Implantation: Human melanoma cells (e.g., Mel 501) are cultured and then injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly.[1]

Drug Administration:

  • Methylbenzoprim: Administered intraperitoneally at a dose of 12 mg/kg/day.[1]

  • Control Group: Receives a vehicle control (the solvent in which the drug is dissolved).

  • Comparative Arm: Can include an established DHFR inhibitor like Methotrexate.

Monitoring and Endpoints:

  • Tumor volume is measured at regular intervals using calipers.

  • Animal body weight and general health are monitored throughout the study.

  • The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. This can be expressed as a percentage of tumor growth inhibition.[2]

  • At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

G cluster_0 Experimental Workflow cluster_1 Treatment Phase Tumor Cell Culture Tumor Cell Culture Cell Implantation in SCID Mice Cell Implantation in SCID Mice Tumor Cell Culture->Cell Implantation in SCID Mice Subcutaneous injection Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation in SCID Mice->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Groups - Vehicle Control - Methylbenzoprim - Methotrexate Randomization->Treatment Groups Daily Drug Administration Daily Drug Administration Treatment Groups->Daily Drug Administration Tumor Volume Measurement Tumor Volume Measurement Daily Drug Administration->Tumor Volume Measurement Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis

Experimental workflow for in-vivo anti-tumor activity assessment.

Signaling Pathway of DHFR Inhibition

The anti-tumor activity of DHFR inhibitors stems from their ability to disrupt the folate metabolic pathway, which is essential for nucleotide biosynthesis.

Dihydrofolate Reductase (DHFR) catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] By inhibiting DHFR, compounds like Methylbenzoprim and Methotrexate deplete the intracellular pool of THF.[3] This leads to an inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest, primarily at the S-phase, and inducing apoptosis (programmed cell death).[4][5]

G DHFR Inhibitor (e.g., Methylbenzoprim) DHFR Inhibitor (e.g., Methylbenzoprim) DHFR DHFR DHFR Inhibitor (e.g., Methylbenzoprim)->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalysis DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide Synthesis Purine & Thymidylate Synthesis THF->Nucleotide Synthesis Cofactor DNA Synthesis & Repair DNA Synthesis & Repair Nucleotide Synthesis->DNA Synthesis & Repair Precursors Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) DNA Synthesis & Repair->Cell Cycle Arrest (S-Phase) Inhibition leads to Apoptosis Apoptosis Cell Cycle Arrest (S-Phase)->Apoptosis

Signaling pathway of DHFR inhibition leading to apoptosis.

Conclusion

The available preclinical data suggests that novel DHFR inhibitors, such as Methylbenzoprim, hold promise as effective anti-tumor agents, potentially offering advantages over established therapies. The in-vivo studies demonstrate significant tumor growth inhibition in melanoma models. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this new generation of DHFR inhibitors in various cancer types. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer treatment.

References

Comparative Analysis of DHFR Inhibitors: A Cross-Validation of Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydrofolate Reductase (DHFR) inhibitors, with a focus on the well-established drug Methotrexate and its alternatives. DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids, making it a key target in cancer chemotherapy and for antimicrobial agents.[1][2][3][4][5][6][7] This document outlines the mechanism of action of DHFR inhibitors, presents comparative experimental data, details common experimental protocols, and provides visual representations of the key pathways and workflows.

Mechanism of Action of DHFR Inhibitors

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2][6][7][8] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylate, and certain amino acids like serine and methionine.[7] By inhibiting DHFR, these drugs lead to a depletion of the cellular THF pool. This disruption in the synthesis of essential precursors for DNA replication and cell division is particularly effective against rapidly proliferating cells, such as cancer cells.[1][3][4][7]

The general mechanism of action for most DHFR inhibitors involves competitive binding to the active site of the enzyme, preventing the binding of the natural substrate, DHF.[1][3]

DHFR_Mechanism cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Cell Proliferation Cell Proliferation DNA->Cell Proliferation DHFR_enzyme->THF NADP NADP+ DHFR_enzyme->NADP Inactive_Complex Inactive DHFR-Inhibitor Complex DHFR_enzyme->Inactive_Complex NADPH NADPH NADPH->DHFR_enzyme Cofactor DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHFR_enzyme DHFR_Inhibitor->Inactive_Complex Inhibition of\nDNA Synthesis Inhibition of DNA Synthesis Inactive_Complex->Inhibition of\nDNA Synthesis Inhibition of\nCell Proliferation Inhibition of Cell Proliferation Inhibition of\nDNA Synthesis->Inhibition of\nCell Proliferation

Figure 1: Mechanism of DHFR Inhibition.

Comparative Efficacy of DHFR Inhibitors

The efficacy of DHFR inhibitors is typically evaluated based on their inhibitory concentration (IC50) against the DHFR enzyme and their cytotoxic effects on various cell lines. Below is a summary of reported IC50 values for Methotrexate and other selected DHFR inhibitors.

CompoundTargetIC50 (nM)Cell LineCytotoxicity IC50 (µM)
Methotrexate Human DHFR~20--
T. gondii DHFR---
Compound 4 Human DHFR20--
Human TS40--
Compound 7 Human DHFR560--
Human TS110--
Pemetrexed Human DHFR-->12
Pralatrexate Human DHFR---
Trimethoprim T. gondii DHFR>243-fold less potent than compounds 6-13--
Iclaprim DfrK221--
DfrA90--

Note: Data is compiled from multiple sources and experimental conditions may vary.[9][10] "Compound 4" and "Compound 7" refer to novel synthesized inhibitors from a specific study.[9] TS stands for Thymidylate Synthase, another key enzyme in the folate pathway.

Experimental Protocols

Accurate comparison of inhibitor potency requires standardized experimental protocols. The following are detailed methodologies for common assays used in the evaluation of DHFR inhibitors.

DHFR Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[11]

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds (e.g., DHFR-IN-19, Methotrexate)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, NADPH, and the test compound or vehicle control.

  • Initiate the reaction by adding the DHF substrate.

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period.

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare serial dilutions of test compounds C Add test compounds to 96-well plate A->C B Prepare reaction mix: Assay buffer, DHFR enzyme, NADPH D Add reaction mix to wells B->D C->D E Initiate reaction by adding DHF D->E F Measure absorbance at 340 nm over time E->F G Calculate rate of NADPH consumption F->G H Determine % inhibition G->H I Calculate IC50 value H->I

Figure 2: DHFR Enzyme Inhibition Assay Workflow.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of DHFR inhibitors on cancer cell lines by measuring cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[11]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_analysis Analysis A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Figure 3: Cell Viability (MTT) Assay Workflow.

Conclusion

The cross-validation of DHFR inhibitors through standardized enzymatic and cell-based assays is crucial for the identification and development of novel therapeutic agents. While Methotrexate remains a cornerstone in chemotherapy, the quest for inhibitors with improved efficacy, selectivity, and reduced side effects continues. The methodologies and comparative data presented in this guide offer a framework for the evaluation of new chemical entities targeting dihydrofolate reductase.

References

A Head-to-Head Comparison: The Multi-Targeted Antifolate Pemetrexed versus the Classical DHFR Inhibitor Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, antimetabolate drugs that target the folate pathway remain a cornerstone of treatment. This guide provides a detailed, data-driven comparison of two key antifolates: Pemetrexed, a multi-targeted agent, and Methotrexate, a classical inhibitor of dihydrofolate reductase (DHFR). This objective analysis is intended to equip researchers with a thorough understanding of their distinct biochemical properties, mechanisms of action, and preclinical efficacy, supported by relevant experimental data and protocols.

Introduction: Two Generations of Folate Pathway Inhibitors

Methotrexate, a structural analog of folic acid, has been a mainstay in cancer therapy for decades. Its primary mechanism involves the potent and specific inhibition of DHFR, a critical enzyme in the folate metabolic pathway. This inhibition leads to the depletion of tetrahydrofolate (THF) cofactors, which are essential for the synthesis of purines and thymidylate, thereby disrupting DNA synthesis and cell proliferation.[1][2]

Pemetrexed represents a newer generation of antifolates with a broader mechanism of action.[3] While it also inhibits DHFR, its primary cytotoxicity is attributed to the potent inhibition of thymidylate synthase (TS), and to a lesser extent, glycinamide ribonucleotide formyltransferase (GARFT), another key enzyme in the purine biosynthesis pathway.[4][5] This multi-targeted approach theoretically offers advantages in terms of overcoming resistance mechanisms associated with single-target agents.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between Pemetrexed and Methotrexate lies in their enzymatic targets within the folate pathway.

Pemetrexed: This agent adopts a multi-pronged attack on nucleotide synthesis. Its primary target is thymidylate synthase (TS), directly halting the production of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. Additionally, it inhibits DHFR and GARFT, further disrupting the purine synthesis pathway.[4]

Methotrexate: In contrast, Methotrexate's action is more focused. It is a potent competitive inhibitor of DHFR, binding with high affinity to the enzyme's active site.[1] This singular blockade of DHFR leads to a systemic depletion of reduced folate cofactors, indirectly shutting down both purine and thymidylate synthesis.

Below is a diagram illustrating the folate metabolic pathway and the points of inhibition for both Pemetrexed and Methotrexate.

Folate_Metabolism cluster_Purine Purine Synthesis cluster_Pyrimidine Pyrimidine Synthesis cluster_FolateCycle Folate Cycle GARFT GARFT Purines Purines GARFT->Purines THF cofactor DNA_RNA_Synthesis DNA & RNA Synthesis Purines->DNA_RNA_Synthesis TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP THF cofactor dUMP dUMP dTMP->DNA_RNA_Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF NADPH Pemetrexed Pemetrexed Pemetrexed->GARFT Pemetrexed->TS Pemetrexed->DHFR Methotrexate Methotrexate Methotrexate->DHFR

Figure 1. Folate Metabolism and Antifolate Inhibition

Biochemical and Cellular Pharmacology: A Quantitative Comparison

The differential mechanisms of Pemetrexed and Methotrexate are reflected in their biochemical and cellular pharmacological profiles. Key distinguishing features include their enzymatic inhibition constants, cellular uptake, and subsequent intracellular metabolism.

Enzymatic Inhibition

The inhibitory potency against their respective target enzymes is a critical determinant of their pharmacological activity.

CompoundTarget EnzymeApparent Ki (nM)Reference
Pemetrexed DHFR>200[6]
TS (Pentaglutamate)1.3[7]
GARFT (Pentaglutamate)65[7]
Methotrexate DHFR26[6]

Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and more potent inhibition.

As the data indicates, Methotrexate is a significantly more potent inhibitor of DHFR than Pemetrexed.[6] Conversely, the polyglutamated form of Pemetrexed is a highly potent inhibitor of TS.[7]

Cellular Uptake and Polyglutamylation

Both Pemetrexed and Methotrexate are transported into cells via the reduced folate carrier (RFC). Once inside the cell, they are converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamylation is crucial as it traps the drugs intracellularly and, in the case of Pemetrexed, significantly enhances its inhibitory activity against TS and GARFT.

Pemetrexed has been shown to be a more efficient substrate for FPGS compared to Methotrexate, leading to more rapid and extensive polyglutamylation.[1][7] This results in a prolonged intracellular retention and sustained inhibition of its target enzymes.

In Vitro and In Vivo Efficacy: A Performance Showdown

The differences in their biochemical profiles translate to distinct patterns of efficacy in preclinical models.

In Vitro Cytotoxicity

The cytotoxic effects of Pemetrexed and Methotrexate have been evaluated in various cancer cell lines. The 50% inhibitory concentration (IC50) is a common metric used to quantify a drug's potency in vitro.

Cell Line (Cancer Type)Pemetrexed IC50 (nM)Methotrexate IC50 (nM)Reference
Pediatric Leukemia (Median of 6 cell lines)15578[8]
Osteosarcoma (U2OS)>1000~100[9]
Breast Cancer (BOT-2)InactiveInactive[10]

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

These results highlight that the relative in vitro potency of Pemetrexed and Methotrexate can be cell-line dependent. For instance, Methotrexate demonstrated superior cytotoxicity in osteosarcoma cell lines, while in a panel of pediatric leukemia cell lines, Methotrexate had a lower median IC50.[8][9] It is also noteworthy that in some cell lines, such as the BOT-2 breast cancer line, both agents were found to be inactive as single agents.[10]

In Vivo Tumor Growth Inhibition

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of drug candidates in a more physiologically relevant setting.

A study comparing Pralatrexate, Methotrexate, and Pemetrexed in NCI-H460 non-small cell lung cancer (NSCLC) xenografts found that Pralatrexate showed superior anti-tumor activity. The activities of Methotrexate and Pemetrexed were found to be model-dependent.[6]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed protocols for key experimental assays are provided below.

DHFR Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified DHFR enzyme.

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Reagents Prepare Assay Buffer, NADPH, DHF, and Inhibitor Solutions Mix Combine Buffer, NADPH, DHFR Enzyme, and Inhibitor Reagents->Mix Incubate Pre-incubate Mix->Incubate Start Initiate Reaction with DHF Incubate->Start Spectro Monitor Absorbance at 340 nm Start->Spectro Analysis Calculate Rate of NADPH Oxidation Spectro->Analysis

Figure 2. DHFR Enzyme Inhibition Assay Workflow

Protocol:

  • Reagent Preparation:

    • Prepare a 1X assay buffer from a 10X stock.

    • Prepare stock solutions of NADPH, dihydrofolic acid (DHF), and the test inhibitors (Pemetrexed, Methotrexate) in the appropriate solvent.

    • Prepare a solution of purified recombinant human DHFR enzyme.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the desired concentration of the test inhibitor or vehicle control.

    • Add the DHFR enzyme solution and mix gently.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time.

    • Initiate the reaction by adding the DHF substrate solution.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.[11][12]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each condition.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cancer cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Add_Drug Add Serial Dilutions of Drug Adhere->Add_Drug Incubate_Drug Incubate for 48-72 hours Add_Drug->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Figure 3. Cell Viability (MTT) Assay Workflow

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Drug Treatment:

    • Prepare serial dilutions of Pemetrexed and Methotrexate in cell culture medium.

    • Remove the old medium from the cells and replace it with the drug-containing medium. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[14]

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition Study

This experimental design is used to evaluate the anti-tumor efficacy of a compound in a living organism, typically using immunodeficient mice bearing human tumor xenografts.

In_Vivo_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Continued Tumor and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI) Endpoint->Analysis

Figure 4. In Vivo Tumor Growth Inhibition Workflow

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously implant a suspension of human cancer cells into the flank of immunodeficient mice.[16][17]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, Pemetrexed group, Methotrexate group).[18]

  • Drug Administration:

    • Administer the drugs to the respective treatment groups according to a predefined dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Monitoring:

    • Measure tumor volume and body weight of the mice regularly throughout the study.[19]

  • Study Endpoint:

    • The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI is often calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[20]

Conclusion

Pemetrexed and Methotrexate represent two distinct strategies for targeting the folate pathway in cancer therapy. While Methotrexate is a potent and selective inhibitor of DHFR, Pemetrexed exerts its effects through the inhibition of multiple enzymes, with TS being its primary target. The choice between these agents in a research or clinical setting depends on the specific cancer type, its underlying molecular characteristics, and potential mechanisms of drug resistance. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel antifolates.

References

Validating the Specificity of DHFR Inhibitors: A Comparative Guide Featuring Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a drug candidate is paramount. This guide provides a comprehensive comparison of methodologies for validating the specificity of Dihydrofolate Reductase (DHFR) inhibitors, with a special focus on the use of knockout models. We will use the well-established DHFR inhibitor, Methotrexate, as a case study to illustrate these principles and compare its validation with other alternatives.

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids.[1][2][3] Its inhibition can halt cell proliferation, making it a key target for cancer chemotherapy, as well as for antibacterial and antiprotozoal agents.[2][4][5] Given its ubiquitous nature, the specificity of DHFR inhibitors is critical to minimize off-target effects and toxicity.[4]

The Gold Standard: Validating Specificity with Knockout Models

The most definitive way to validate that the effects of a drug are due to its interaction with a specific target is to observe the drug's lack of efficacy in a system where the target has been removed. This is achieved through the use of knockout (KO) cell lines or animal models, where the gene encoding the target protein is deleted or rendered non-functional.

Experimental Workflow: Generating and Validating DHFR Knockout Cells

The generation and validation of a DHFR knockout cell line is a multi-step process that provides a powerful tool for specificity studies.

cluster_0 DHFR Knockout Generation cluster_1 Specificity Validation using DHFR KO Cells A Design of Targeting Construct (e.g., CRISPR/Cas9 sgRNA) B Transfection of Wild-Type (WT) Cells A->B C Selection of Transfected Cells (e.g., antibiotic resistance) B->C D Isolation of Single-Cell Clones C->D E Genotypic Analysis (PCR, Sequencing) to Confirm Knockout D->E F Phenotypic Analysis (e.g., Western Blot for DHFR protein) E->F G Treat WT and DHFR KO cells with DHFR inhibitor (e.g., Methotrexate) F->G Validated KO cell line H Assess Cellular Phenotype (e.g., cell viability, proliferation) G->H I Compare inhibitor effect in WT vs. KO cells H->I J Conclusion: Inhibitor is specific if effect is absent or significantly reduced in KO cells I->J

Caption: Workflow for generating and validating DHFR knockout cells for inhibitor specificity studies.

Interpreting the Results

If a DHFR inhibitor, such as Methotrexate, shows a potent cytotoxic effect on wild-type (WT) cells but has a significantly diminished or no effect on DHFR knockout (KO) cells, it provides strong evidence that its primary mechanism of action is through the inhibition of DHFR. This approach has been successfully used to validate the on-target effects of various drugs.[6][7][8]

Alternative and Complementary Validation Methods

While knockout models are the gold standard, other techniques are essential for a comprehensive understanding of an inhibitor's specificity profile.

MethodDescriptionAdvantagesLimitations
Enzymatic Assays Direct measurement of the inhibitor's effect on the activity of purified DHFR enzyme. This is used to determine key parameters like IC50 and Ki values.Quantitative, provides direct evidence of target engagement.Does not account for cellular uptake, metabolism, or off-target effects in a biological system.
Structural Analysis Techniques like X-ray crystallography or cryo-electron microscopy are used to visualize the binding of the inhibitor to the DHFR active site.Provides atomic-level detail of the inhibitor-target interaction, aiding in structure-based drug design.Static picture, does not fully capture the dynamic nature of protein-ligand interactions in a cellular context.
Computational Modeling In silico methods, such as molecular docking and molecular dynamics simulations, predict the binding affinity and mode of an inhibitor to DHFR and potential off-targets.High-throughput, cost-effective for initial screening and hypothesis generation.Predictions require experimental validation; accuracy depends on the quality of the models and algorithms.
Thermal Shift Assays Measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of DHFR in the presence of an inhibitor indicates direct binding.Label-free, can be performed in high-throughput format.Does not provide information on the functional consequence of binding (inhibition vs. activation).
Proteomics-based Approaches Techniques like chemical proteomics can be used to identify the direct binding partners of a drug in a complex biological sample.Unbiased, can identify unexpected off-targets.Can be technically challenging and may not capture all interactions, especially transient ones.

Comparing DHFR Inhibitors

The specificity of DHFR inhibitors can vary significantly, particularly between those targeting prokaryotic versus eukaryotic DHFR. This species-selectivity is a cornerstone of their therapeutic application.[4]

InhibitorPrimary TargetKey Specificity Features
Methotrexate Human DHFRPotent inhibitor of mammalian DHFR, used in cancer chemotherapy and as an immunosuppressant.[4][9]
Trimethoprim Bacterial DHFRExhibits high selectivity for bacterial DHFR over mammalian DHFR, making it an effective antibiotic.[4][9]
Pyrimethamine Protozoal DHFRShows greater potency against protozoal DHFR, used in the treatment of malaria and toxoplasmosis.[4][9]

Experimental Protocols

Generation of a DHFR Knockout Cell Line using CRISPR/Cas9

This protocol provides a general framework for creating a DHFR knockout cell line. Specific reagents and conditions may need to be optimized for the cell line of choice.

  • sgRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting a critical exon of the DHFR gene using a publicly available design tool.

    • Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector.

  • Transfection:

    • Transfect the chosen wild-type cell line with the Cas9/sgRNA expression plasmid using a suitable transfection reagent.

  • Selection and Single-Cell Cloning:

    • If the plasmid contains a selection marker, apply the appropriate selection agent.

    • Perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.

  • Expansion and Screening:

    • Expand the single-cell clones.

    • Screen for DHFR knockout by performing genomic PCR followed by sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of DHFR protein expression by Western blot analysis.

DHFR Enzymatic Assay

This protocol outlines a basic spectrophotometric assay to measure DHFR activity.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of NADPH and dihydrofolate (DHF).

  • Assay Procedure:

    • In a cuvette, combine the reaction buffer, NADPH, and the DHFR enzyme.

    • To measure inhibition, add the inhibitor at various concentrations and pre-incubate with the enzyme.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the initial reaction velocity.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Mechanism of Action

The inhibition of DHFR has downstream effects on nucleotide biosynthesis, ultimately leading to the arrest of DNA synthesis and cell death.

cluster_0 Folate Metabolism Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHF->THF DHFR THF->DHF Serine -> Glycine DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) dUMP dUMP dTMP dTMP dUMP->dTMP THF derivative DNA DNA Synthesis dTMP->DNA Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibition

Caption: The central role of DHFR in the folate metabolism pathway and its inhibition by drugs like Methotrexate.

Conclusion

Validating the specificity of DHFR inhibitors is a multifaceted process that requires a combination of experimental approaches. While enzymatic assays and structural studies provide valuable information on direct target engagement, the use of knockout models remains the most definitive method for confirming on-target activity in a cellular context. By integrating data from these diverse methodologies, researchers can build a robust and comprehensive understanding of an inhibitor's mechanism of action, which is essential for the development of safe and effective therapeutics.

References

Comparative Study of the Metabolic Effects of Different DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Its inhibition disrupts DNA replication and cell proliferation, making it a key target for therapeutic intervention in cancer and infectious diseases. This guide provides a comparative analysis of the metabolic effects of four prominent DHFR inhibitors: Methotrexate, Trimethoprim, Pralatrexate, and Aminopterin.

Introduction to DHFR Inhibitors

DHFR inhibitors function by competitively binding to the active site of the DHFR enzyme, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are crucial one-carbon donors in various biosynthetic pathways. The depletion of THF pools upon DHFR inhibition leads to a cascade of metabolic consequences, primarily impacting rapidly dividing cells that have a high demand for nucleotide synthesis.[1]

Comparative Efficacy and Potency

The inhibitory potency of DHFR inhibitors varies significantly across different species and even between different human cell lines. This variation is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

InhibitorTarget Organism/EnzymeIC50KiReference(s)
Methotrexate Human DHFR4.74 nM-[2]
L1210 Mouse Leukemia DHFR0.072 µM-[3]
M. tuberculosis DHFR16.0 ± 3.0 µM-[4]
Trimethoprim Human DHFR--[5]
E. coli DHFR--[6]
Toxoplasma gondii DHFR1.35 nM-[2]
Pralatrexate Human DHFR45 nM (apparent Ki)-[7]
Aminopterin Human DHFR-3.7 pM[8][9]
CCRF-CEM cells4.4 nM-[8]

Core Metabolic Effects: Disruption of Folate and Nucleotide Metabolism

The primary metabolic consequence of DHFR inhibition is the disruption of the folate cycle, leading to a deficit in THF cofactors. This directly impacts the de novo synthesis of purines (adenine and guanine) and thymidylate, essential precursors for DNA and RNA synthesis.

Methotrexate

Methotrexate (MTX) is a cornerstone of cancer chemotherapy and a disease-modifying anti-rheumatic drug (DMARD).[10] Upon entering the cell, primarily through the reduced folate carrier (RFC1), MTX is polyglutamated by the enzyme folylpolyglutamate synthase (FPGS).[1] This process enhances its intracellular retention and inhibitory activity against DHFR and other folate-dependent enzymes.[1]

Studies have shown that MTX treatment leads to a dose- and time-dependent depletion of purine and pyrimidine nucleotide pools in malignant T-lymphoblasts.[11] For instance, treatment with 0.2 µM MTX resulted in a rapid and complete inhibition of purine de novo synthesis and a depletion of all deoxyribonucleotide pools within 8 hours.[11] Furthermore, MTX can decrease the circulating levels of purines and pyrimidines, which may contribute to its anti-inflammatory effects by limiting immune cell proliferation.[12][13]

Beyond its direct impact on nucleotide synthesis, MTX also leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[14][15] AICAR, in turn, inhibits adenosine deaminase, leading to an increase in intracellular and extracellular adenosine levels.[12][15][16] Adenosine is a potent anti-inflammatory molecule, and this pathway is considered a significant contributor to the therapeutic effects of low-dose MTX in rheumatoid arthritis.[10]

Trimethoprim

Trimethoprim (TMP) is an antibiotic that exhibits a high selectivity for bacterial DHFR over its human counterpart.[17] Its primary metabolic effect is the depletion of THF in bacteria, leading to the inhibition of protein and nucleic acid synthesis and ultimately bacterial cell death.[4]

In combination with sulfamethoxazole (SMX), TMP demonstrates synergistic bactericidal activity. This synergy arises from a mutual potentiation mechanism where each drug enhances the activity of the other.[18] TMP, by inhibiting THF synthesis, indirectly impairs the production of a folate precursor, dihydropterin pyrophosphate (DHPPP), which in turn potentiates the action of SMX.[18][19] While primarily targeting bacteria, high doses or prolonged use of TMP in humans can lead to a significant decrease in serum folate levels.[20]

Pralatrexate

Pralatrexate (PDX) is a newer generation DHFR inhibitor designed for enhanced cellular uptake and polyglutamylation compared to methotrexate.[21] It exhibits a significantly higher affinity for the reduced folate carrier (RFC-1), with a Km value approximately 16 times lower than that of MTX (0.3 µmol/L for pralatrexate vs. 4.8 µmol/L for methotrexate).[9][22] This results in a much more rapid rate of cellular influx.[7]

Furthermore, pralatrexate is a more potent substrate for folylpolyglutamate synthase (FPGS), leading to more efficient intracellular polyglutamylation and retention.[22] After a 6-hour exposure, approximately 80% of intracellular pralatrexate exists in its active polyglutamated forms, whereas negligible polyglutamation of methotrexate is observed under similar conditions.[7] This enhanced cellular accumulation and retention contribute to its superior cytotoxicity, particularly with transient drug exposures.[7]

Aminopterin

Aminopterin is a potent folate analog and a powerful inhibitor of DHFR.[23][24] Its mechanism of action is similar to methotrexate, involving competitive inhibition of DHFR and subsequent disruption of DNA, RNA, and protein synthesis due to the depletion of nucleotide precursors.[23] Aminopterin is also transported into cells via the folate transporter and undergoes polyglutamylation to its active, retained form.[13] In vitro studies have shown that aminopterin can be more efficiently accumulated by leukemic blasts compared to methotrexate, suggesting a potential therapeutic advantage in certain contexts.

Visualization of Metabolic Pathways and Experimental Workflows

To facilitate a deeper understanding of the comparative metabolic effects of these DHFR inhibitors, the following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures.

cluster_folate_pathway Folate Metabolic Pathway and DHFR Inhibition Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate (THF)->Amino Acid Synthesis DHFR->Tetrahydrofolate (THF) Inhibitors DHFR Inhibitors (Methotrexate, Trimethoprim, Pralatrexate, Aminopterin) Inhibitors->DHFR

Caption: Folate metabolic pathway and points of DHFR inhibition.

cluster_mtx_moa Methotrexate Mechanism of Action MTX_ext Extracellular Methotrexate RFC1 RFC1 Transporter MTX_ext->RFC1 MTX_int Intracellular Methotrexate RFC1->MTX_int FPGS FPGS MTX_int->FPGS MTX_PG Methotrexate Polyglutamates DHFR DHFR MTX_PG->DHFR AICAR_T AICAR Transformylase MTX_PG->AICAR_T Nucleotide_syn Purine & Thymidylate Synthesis DHFR->Nucleotide_syn AICAR AICAR AICAR_T->AICAR Adenosine Adenosine AICAR->Adenosine Inhibits Adenosine Deaminase Anti_inflammatory Anti-inflammatory Effects Adenosine->Anti_inflammatory FPGS->MTX_PG

Caption: Methotrexate's dual mechanism of action.

cluster_transport_metabolism Comparative Cellular Transport and Metabolism cluster_mtx Methotrexate cluster_pdx Pralatrexate MTX_ext Extracellular MTX RFC1_MTX RFC1 (Lower Affinity) MTX_ext->RFC1_MTX MTX_int Intracellular MTX RFC1_MTX->MTX_int FPGS_MTX FPGS (Lower Efficiency) MTX_int->FPGS_MTX MTX_PG Low Polyglutamylation FPGS_MTX->MTX_PG PDX_ext Extracellular PDX RFC1_PDX RFC1 (Higher Affinity) PDX_ext->RFC1_PDX PDX_int Intracellular PDX RFC1_PDX->PDX_int FPGS_PDX FPGS (Higher Efficiency) PDX_int->FPGS_PDX PDX_PG High Polyglutamylation & Retention FPGS_PDX->PDX_PG

Caption: Differential uptake and metabolism of MTX vs. Pralatrexate.

cluster_dhfr_assay Experimental Workflow: In Vitro DHFR Inhibition Assay start Start prep_reagents Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH Cofactor - Test Inhibitors start->prep_reagents add_inhibitor Add Inhibitor to 96-well Plate prep_reagents->add_inhibitor add_enzyme Add DHFR Enzyme add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with NADPH and DHF add_enzyme->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (NADPH consumption) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for in vitro DHFR inhibition assay.

cluster_folate_analysis Experimental Workflow: Intracellular Folate Analysis start Start cell_culture Cell Culture with DHFR Inhibitor Treatment start->cell_culture cell_harvest Harvest and Lyse Cells cell_culture->cell_harvest extract_folates Extract Folates with Stabilizing Buffer cell_harvest->extract_folates lc_ms_analysis LC-MS/MS Analysis extract_folates->lc_ms_analysis quantify_metabolites Quantify Intracellular Folate Metabolites (DHF, THF, etc.) lc_ms_analysis->quantify_metabolites end End quantify_metabolites->end

Caption: Workflow for intracellular folate metabolite analysis.

Experimental Protocols

In Vitro DHFR Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available DHFR inhibitor screening kits.

Materials:

  • 96-well clear flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., Methotrexate)

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF substrate, and NADPH in DHFR Assay Buffer according to the manufacturer's instructions. Keep all solutions on ice.

  • Assay Plate Setup:

    • Add 2 µL of test inhibitor dilutions to the sample wells.

    • Add 2 µL of a known DHFR inhibitor (e.g., Methotrexate) to the positive control wells.

    • Add 2 µL of the solvent used for the inhibitors to the enzyme control wells.

  • Enzyme Addition: Add 98 µL of the diluted DHFR enzyme solution to each well containing inhibitors and controls.

  • Reaction Initiation: Add 100 µL of a reaction mix containing DHF substrate and NADPH to all wells to start the reaction. The final volume in each well should be 200 µL.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantification of Intracellular Folate Metabolites by LC-MS/MS

This protocol provides a general workflow for the analysis of intracellular folate pools.

Materials:

  • Cell culture reagents

  • DHFR inhibitors for cell treatment

  • Ice-cold methanol

  • Extraction buffer (e.g., 50:50 methanol:water with antioxidants like sodium ascorbate)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standards (isotopically labeled folate species)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the DHFR inhibitor of interest at various concentrations and time points. Include untreated control cells.

  • Cell Harvesting and Quenching:

    • Rapidly aspirate the culture medium.

    • Immediately add ice-cold extraction buffer to the culture dish to quench metabolic activity and lyse the cells.

  • Folate Extraction:

    • Scrape the cells and collect the cell lysate.

    • Heat the lysate to denature proteins and release bound folates.

    • Centrifuge to pellet cell debris and collect the supernatant containing the folate metabolites.

  • Sample Preparation:

    • Add internal standards to the extracted samples.

    • Perform solid-phase extraction (SPE) or other cleanup steps as necessary to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a C18 reverse-phase column.

    • Separate the folate species using a gradient elution with a suitable mobile phase (e.g., water and acetonitrile with formic acid).

    • Detect and quantify the different folate species (DHF, THF, 5-methyl-THF, etc.) using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate standard curves for each folate metabolite using known concentrations of authentic standards.

    • Quantify the concentration of each folate species in the samples by comparing their peak areas to the standard curves and normalizing to the internal standard and cell number or protein content.

Conclusion

The metabolic effects of DHFR inhibitors are multifaceted, extending beyond the simple blockade of a single enzyme. While all four inhibitors discussed—Methotrexate, Trimethoprim, Pralatrexate, and Aminopterin—share a common mechanism of disrupting folate metabolism and nucleotide synthesis, they exhibit significant differences in their potency, selectivity, cellular uptake, and downstream effects. Understanding these nuances is critical for the rational design of new therapeutic agents and the optimization of existing treatment regimens. The provided data tables, pathway diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals in this endeavor.

References

Benchmarking the Safety Profile of a Novel DHFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel dihydrofolate reductase (DHFR) inhibitors remains a cornerstone of therapeutic strategies in oncology and infectious diseases. While efficacy is a primary driver, a thorough understanding of a new candidate's safety profile is paramount for its successful clinical translation. This guide provides a framework for benchmarking the safety of a novel investigational DHFR inhibitor, designated here as DHFR-IN-19, against established drugs with the same mechanism of action. We present a comparative analysis of the safety profiles of three well-documented DHFR inhibitors: Methotrexate, Pralatrexate, and Trimethoprim. This guide includes a summary of quantitative safety data, detailed experimental protocols for key safety-assessment assays, and visualizations of relevant biological pathways and experimental workflows to aid in the interpretation of preclinical and clinical safety findings.

Disclaimer: The compound "this compound" is a hypothetical designation for a novel DHFR inhibitor. The data and comparisons presented herein are based on publicly available information for the existing drugs and are intended to serve as a template for the evaluation of a new chemical entity.

Introduction to DHFR Inhibition and Associated Toxicities

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and bacteria.[1][2]

This mechanism, while effective, is also the source of the common toxicities associated with DHFR inhibitors. By affecting all rapidly dividing cells, these drugs can cause adverse effects in tissues with high cell turnover, such as the bone marrow, gastrointestinal mucosa, and hair follicles. The primary safety concerns for this class of drugs include myelosuppression, mucositis, gastrointestinal distress, and hepatotoxicity.[1][3]

This guide will compare the safety profiles of three DHFR inhibitors:

  • Methotrexate: A folate analog widely used in the treatment of cancer and autoimmune diseases.[1][3]

  • Pralatrexate: A more potent folate analog approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1][4]

  • Trimethoprim: An antibiotic that selectively inhibits bacterial DHFR, often used in combination with sulfamethoxazole.[2]

Comparative Safety Profile: this compound vs. Existing Drugs

The following tables summarize the incidence of common and serious adverse events associated with Methotrexate, Pralatrexate, and Trimethoprim, based on data from clinical trials and post-marketing surveillance. This quantitative data provides a benchmark against which the emerging safety profile of this compound can be compared.

Table 1: Comparison of Common Adverse Events (Incidence >10%)
Adverse EventMethotrexate (Low-Dose RA)Pralatrexate (PTCL)Trimethoprim (Bacterial Infections)
Gastrointestinal
Nausea/Vomiting~10%[5]41%[6]Common[2]
Mucositis/StomatitisCommon[3]71%[6]Rare
DiarrheaCommon[5]21%[6]Common
Hematological
Anemia3-10%[7]34%[6]Rare
Thrombocytopenia3-10%[7]41%[6]Rare
Neutropenia/Leukopenia3-10%[7]25%[6]Rare
General
FatigueCommon[5]36%[6]Common
Rash/ItchingCommon15%[8]>1 in 100[9]
FeverCommon34%[6]Rare
HeadacheCommon12%[8]>1 in 100[9]

Data for Methotrexate is based on studies in rheumatoid arthritis (RA) patients receiving low-dose therapy. Higher rates of toxicity are observed in oncology settings. Data for Pralatrexate is from the PROPEL study in patients with peripheral T-cell lymphoma (PTCL). Data for Trimethoprim is based on general clinical use for bacterial infections.

Table 2: Comparison of Serious Adverse Events
Adverse EventMethotrexatePralatrexateTrimethoprim
Hematological
Severe MyelosuppressionCan be life-threatening[3]Grade 3/4 Thrombocytopenia and Neutropenia are common[6]Can cause megaloblastic anemia with folate deficiency[10]
Gastrointestinal
Severe MucositisCan be dose-limiting[3]Grade 3: 17%[6]Not typically observed
Hepatic
HepatotoxicityElevated liver enzymes common, cirrhosis is a risk with long-term use[5]Grade 3/4 Elevated LFTs can occur[8]Rare
Pulmonary
PneumonitisRare but serious[5]1% (including ARDS)[8]Not a known association
Dermatological
Severe Skin ReactionsRareCan cause toxic epidermal necrolysis (TEN)[8]Rare, but can occur
Renal
NephrotoxicityCan occur, especially at high doses[3]Caution in renal impairment[6]Can cause an artificial rise in serum creatinine[10]

Experimental Protocols for Safety Assessment

A robust preclinical safety evaluation of this compound is essential to predict potential human toxicities. The following are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in both cancer cell lines and normal, non-cancerous cell lines. A favorable safety profile is indicated by a significantly higher IC50 in normal cells compared to cancer cells.

Methodology:

  • Cell Culture:

    • Cancer cell lines (e.g., a panel representing different tumor types) and normal human cell lines (e.g., primary fibroblasts, endothelial cells) are cultured in appropriate media and conditions.

    • Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment:

    • This compound and comparator drugs (Methotrexate, Pralatrexate) are serially diluted to a range of concentrations.

    • The culture medium is replaced with medium containing the test compounds or a vehicle control (e.g., DMSO).

  • Incubation:

    • The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Assay:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[10][11]

    • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[10][11]

  • Solubilization and Absorbance Reading:

    • A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to each well to dissolve the formazan crystals.[10][11]

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.

    • The IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo General Toxicity Study in Rodents

Objective: To evaluate the potential toxicity of this compound in a living organism, identify target organs of toxicity, and determine a No-Observed-Adverse-Effect-Level (NOAEL).

Methodology:

  • Animal Model:

    • A rodent species (e.g., Sprague-Dawley rats) is typically used. Both male and female animals are included.

  • Dose Groups:

    • Animals are randomly assigned to several groups, including a control group and at least three dose levels of this compound (low, medium, and high).

    • The control group receives the vehicle used to dissolve this compound.[12]

  • Drug Administration:

    • This compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection) for a specified duration (e.g., daily for 28 days).

  • Clinical Observations:

    • Animals are observed daily for any signs of toxicity, including changes in appearance, behavior, body weight, and food consumption.

  • Clinical Pathology:

    • Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis to assess organ function (e.g., liver, kidney) and hematological parameters.

  • Necropsy and Histopathology:

    • At the end of the study, all animals are euthanized and a full necropsy is performed.

    • Organs are weighed, and tissues are collected and preserved for microscopic examination (histopathology) by a veterinary pathologist to identify any treatment-related changes.

  • Data Analysis:

    • The data from the treated groups are compared to the control group to identify any statistically significant, dose-dependent effects.

    • The NOAEL is determined as the highest dose level at which no adverse effects are observed.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the safety assessment of DHFR inhibitors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA Cell Cell Proliferation DNA->Cell DHFR_IN_19 This compound DHFR_IN_19->DHFR Inhibition

Caption: The DHFR signaling pathway and the mechanism of action of this compound.

Preclinical_Safety_Workflow cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo Safety Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT) candidate Candidate Drug Selection (this compound) cytotoxicity->candidate genotoxicity Genotoxicity Assays (e.g., Ames Test) genotoxicity->candidate cyp_inhibition CYP450 Inhibition Assays cyp_inhibition->candidate herg_assay hERG Channel Assay herg_assay->candidate acute_tox Acute Toxicity Studies repeat_dose_tox Repeat-Dose Toxicity Studies (e.g., 28-day rodent study) acute_tox->repeat_dose_tox safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeat_dose_tox->safety_pharm ind Investigational New Drug (IND) Application safety_pharm->ind lead_opt Lead Optimization lead_opt->cytotoxicity lead_opt->genotoxicity candidate->acute_tox

Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.

InVivo_Toxicity_Study_Design cluster_groups Dosing Groups start Animal Acclimatization & Randomization control Group 1: Vehicle Control start->control low_dose Group 2: Low Dose this compound start->low_dose mid_dose Group 3: Mid Dose this compound start->mid_dose high_dose Group 4: High Dose this compound start->high_dose dosing Dosing Period (e.g., 28 days) control->dosing low_dose->dosing mid_dose->dosing high_dose->dosing monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food Consumption - Clinical Pathology dosing->monitoring end Terminal Procedures: - Necropsy - Organ Weights - Histopathology monitoring->end

Caption: A logical diagram of an in vivo repeat-dose toxicity study design.

Conclusion

The successful development of a novel DHFR inhibitor like this compound is critically dependent on a comprehensive evaluation of its safety profile. By benchmarking against established drugs such as Methotrexate, Pralatrexate, and Trimethoprim, researchers and drug developers can gain valuable insights into the potential clinical liabilities of their candidate compound. The use of standardized in vitro and in vivo safety assessment protocols, as outlined in this guide, will generate the necessary data to make informed decisions about the continued development of this compound and to design safe and effective first-in-human clinical trials. The provided visualizations of the DHFR pathway and experimental workflows serve as a tool to better understand the mechanism of action and the process of safety evaluation for this important class of therapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling DHFR-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DHFR-IN-19. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risk when working with this potent dihydrofolate reductase inhibitor.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar potent compounds and general guidance for handling hazardous drugs necessitate a comprehensive approach to personal protection. DHFR inhibitors are utilized in chemotherapy, underscoring their potent biological activity and the need for careful handling to prevent exposure.[1]

Recommended Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment is provided below. Always consult your institution's safety plan and risk assessment for specific requirements.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.[2][3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashes of concentrated solutions.[3]
Hand Protection Protective GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves are recommended, especially when handling stock solutions. Change gloves immediately if contaminated.[2][4]
Body Protection Impervious Laboratory Coat or GownShould be a solid-front, back-closing gown that is resistant to chemical permeation.[2][4]
Respiratory Protection Suitable Respirator (e.g., N95)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[2]

Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.[2][4]

Operational and Disposal Plans

Engineering Controls

  • Chemical Fume Hood/Biosafety Cabinet: All handling of this compound powder, including weighing and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol

  • Preparation of Workspace: Before starting, ensure the designated handling area (fume hood or biosafety cabinet) is clean and uncluttered. Cover the work surface with plastic-backed absorbent paper to contain any spills.

  • Donning PPE: Put on all required PPE as specified in the table above before handling the compound. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.

  • Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or biosafety cabinet. Handle the powder carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Clearly label all solutions with the compound name, concentration, date, and your initials.

  • Decontamination of Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/biosafety cabinet with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the gown, and then inner gloves. Wash hands thoroughly after removing all PPE.

Disposal Plan

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal Method: All hazardous waste must be disposed of through a licensed professional waste disposal service, following all local and institutional regulations.

Experimental Workflow and Safety Hierarchy

The following diagrams illustrate the standard workflow for handling this compound and the hierarchy of controls to ensure a safe working environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_space Prepare Workspace (Fume Hood/BSC) don_ppe Don PPE prep_space->don_ppe Ensure safety first weigh Weigh Compound don_ppe->weigh prep_solution Prepare Solutions weigh->prep_solution decontaminate Decontaminate Workspace prep_solution->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Figure 1. Procedural workflow for safely handling this compound.

elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Figure 2. Hierarchy of safety controls for handling hazardous chemicals.

References

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